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ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE Documentation Hub

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  • Product: ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE
  • CAS: 1249272-93-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Ethyl 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive and in-depth exploration of the synthesis of ethyl 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate, a hetero...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and in-depth exploration of the synthesis of ethyl 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The core of this guide is centered around the esteemed Hantzsch thiazole synthesis, a robust and versatile method for the construction of the thiazole ring. This document will navigate through the strategic selection of precursors, a detailed exposition of the reaction mechanism, and a meticulously outlined experimental protocol. Furthermore, it will encompass the synthesis of the requisite starting materials, namely 3-chloro-2-butanone and ethyl thiooxamate, providing a complete synthetic pathway. The guide is designed to furnish researchers and drug development professionals with the necessary scientific and practical knowledge for the successful synthesis and characterization of this important thiazole derivative.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a prominent and privileged scaffold in the realm of medicinal chemistry, featuring in a multitude of biologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions have rendered it a cornerstone in the design of novel therapeutic agents. Ethyl 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate, the subject of this guide, serves as a valuable intermediate, providing a reactive handle for the elaboration into more complex molecular architectures with potential applications in diverse therapeutic areas.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of the target molecule, ethyl 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate, logically points towards the Hantzsch thiazole synthesis as the most direct and efficient approach. This classical reaction involves the condensation of an α-haloketone with a thioamide.

Retrosynthesis target Ethyl 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate disconnection Hantzsch Thiazole Synthesis target->disconnection precursors Precursors disconnection->precursors haloketone 3-Chloro-2-butanone precursors->haloketone α-Haloketone thioamide Ethyl Thiooxamate precursors->thioamide Thioamide Hantzsch_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration a Thioamide (Enol form) c Intermediate 1 a->c Nucleophilic attack b α-Haloketone b->c d Intermediate 1 e Intermediate 2 (Cyclized) d->e Intramolecular nucleophilic attack f Intermediate 2 g Final Product f->g Elimination of H₂O

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the α-haloketone.

  • Cyclization: An intramolecular nucleophilic attack by the nitrogen atom onto the carbon bearing the halogen results in the formation of a five-membered ring intermediate.

  • Dehydration: Subsequent elimination of a molecule of water leads to the formation of the aromatic thiazole ring.

Experimental Protocol

While a specific protocol for the reaction between 3-chloro-2-butanone and ethyl thiooxamate is not explicitly detailed in the searched literature, a general procedure for the Hantzsch synthesis can be adapted.

Materials:

  • 3-Chloro-2-butanone (1.0 eq)

  • Ethyl thiooxamate (1.0 eq)

  • Ethanol (solvent)

  • Sodium acetate (optional, as a mild base)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl thiooxamate in ethanol.

  • Add 3-chloro-2-butanone dropwise to the solution at room temperature.

  • If desired, add sodium acetate to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Key Reaction Parameters:

ParameterRecommended ConditionRationale
Solvent EthanolA protic solvent that facilitates the reaction and is easily removed.
Temperature RefluxProvides the necessary activation energy for the condensation and cyclization steps.
Base (Optional) Sodium AcetateCan facilitate the reaction by neutralizing any generated acid, but the reaction can often proceed without it.
Reaction Time 4-12 hoursDependent on the specific reactivity of the substrates; should be monitored by TLC.

Characterization of Ethyl 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate

The structural elucidation of the final product is paramount and can be achieved through a combination of spectroscopic techniques.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons adjacent to the thiazole ring (a singlet), and the two methyl groups on the thiazole ring (two singlets).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon, the two methyl carbons, and the three carbons of the thiazole ring.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the product (C₉H₁₃NO₂S). A predicted monoisotopic mass for a related compound, ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate, is 185.05106 Da. [1]* Infrared (IR) Spectroscopy: A strong absorption band in the region of 1730-1750 cm⁻¹ is expected for the C=O stretch of the ester.

Conclusion

This technical guide has detailed a robust and reliable synthetic pathway for the preparation of ethyl 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate, a valuable intermediate in drug discovery. By leveraging the classical Hantzsch thiazole synthesis and providing comprehensive protocols for the synthesis of the necessary precursors, this document serves as a practical resource for researchers in the field. The provided mechanistic insights and characterization guidelines further equip scientists with the knowledge required for the successful synthesis and validation of this important heterocyclic compound.

References

  • ChemWhat. (n.d.). Ethyl thiooxamate CAS#: 16982-21-1. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate. Retrieved from [Link]

  • Der Pharma Chemica. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Retrieved from [Link]

  • Wikipedia. (2023, November 13). Hantzsch pyridine synthesis. Retrieved from [Link]

  • PMC. (2013). “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. Retrieved from [Link]

  • SID. (n.d.). ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FRE. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl [E]-3-chloro-2-butenoate. Retrieved from [Link]

  • SID. (n.d.). A Novel protocol for synthesis of Hantzsch 1, 4- dihydropyridines using PEG-400 as a reaction medium and under catalyst-free con. Retrieved from [Link]

  • IUCr Journals. (n.d.). Synthesis and crystal structure of ethyl 2-(1,3- benzothiazol-2-yl). Retrieved from [Link]

  • IUCr Journals. (n.d.). Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl). Retrieved from [Link]

  • PMC. (2010). Ethyl 2-[4-(1,3-benzothiazol-2-yl)anilino]acetate. Retrieved from [Link]

  • Erbil Polytechnic University. (n.d.). SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate. Retrieved from [Link]

  • PubChem. (n.d.). E-3-Chloro-2-ethyl-but-2-enal. Retrieved from [Link]

  • University of California, Irvine. (n.d.). The [3+2]Cycloaddition Reaction. Retrieved from [Link]

Sources

Exploratory

ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE molecular weight

An In-depth Technical Guide to Ethyl 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate A Note on Nomenclature: The chemical name "ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE" is ambiguous as the positions of the two methyl groups...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate

A Note on Nomenclature: The chemical name "ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE" is ambiguous as the positions of the two methyl groups on the thiazole ring are not specified. Based on common substitution patterns in medicinal chemistry and synthetic accessibility, this guide will focus on the Ethyl 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate isomer. This compound represents a valuable scaffold for research scientists and drug development professionals.

Introduction: The Thiazole Core in Modern Chemistry

The 1,3-thiazole ring is a privileged heterocyclic scaffold that forms the structural core of numerous biologically active compounds and marketed drugs. Its unique electronic properties, ability to participate in hydrogen bonding, and rigid framework make it a cornerstone in medicinal chemistry. Ethyl 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate is a functionalized derivative that serves as a versatile building block for elaborating more complex molecular architectures. The presence of the ethyl acetate group at the 2-position provides a reactive handle for amide bond formation, further derivatization, or hydrolysis to the corresponding carboxylic acid, while the 4,5-dimethyl substitution pattern influences the molecule's lipophilicity and steric profile, which can be critical for tuning its interaction with biological targets.

This guide provides a comprehensive overview of the molecule's properties, a robust synthesis protocol, and its potential applications, grounding all claims in established chemical principles and data from analogous structures.

Part 1: Physicochemical and Spectroscopic Profile

While dedicated experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and comparison with well-documented thiazole derivatives.[1][2]

Core Properties

A summary of the calculated and predicted physicochemical data is presented below.

PropertyValueSource
Molecular Formula C₉H₁₃NO₂SCalculated
Molecular Weight 201.27 g/mol Calculated
Appearance Colorless to pale yellow oil or low-melting solidPredicted
Solubility Soluble in common organic solvents (e.g., Ethyl Acetate, Dichloromethane, Methanol, DMSO)Predicted
Boiling Point >300 °C (Predicted)Predicted[2]
LogP (Octanol/Water) ~2.5 (Predicted)Predicted
The Molecular Fingerprint: Predicted Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous structural confirmation of a synthesized molecule. The following are the predicted key signals based on established values for similar functional groups and heterocyclic systems.[3][4][5]

  • ¹H Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is expected to show four distinct signals:

    • A triplet at ~1.2-1.3 ppm (3H), corresponding to the methyl protons of the ethyl group.

    • A singlet at ~2.3 ppm (3H) and another at ~2.4 ppm (3H) for the two methyl groups on the thiazole ring.

    • A singlet at ~3.9 ppm (2H) for the methylene protons (-CH₂-) of the acetate side chain.

    • A quartet at ~4.1-4.2 ppm (2H), corresponding to the methylene protons of the ethyl group.

  • ¹³C Nuclear Magnetic Resonance (¹³C NMR): The carbon NMR spectrum provides confirmation of the carbon framework:

    • Signals for the two thiazole methyl carbons around 11-15 ppm.

    • A signal for the ethyl methyl carbon around 14 ppm.

    • A signal for the acetate methylene carbon (~35-40 ppm).

    • The ethyl methylene carbon signal is expected around 61-62 ppm.

    • Three signals in the aromatic region (120-165 ppm) for the C2, C4, and C5 carbons of the thiazole ring.

    • A signal for the ester carbonyl carbon around 170 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, sharp absorption band for the ester carbonyl (C=O) stretch, anticipated in the range of 1730-1740 cm⁻¹.[3] Additional characteristic peaks would include C-H stretching vibrations around 2900-3000 cm⁻¹ and C=N/C=C vibrations from the thiazole ring in the 1500-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of the compound (~201.27).

Part 2: Synthesis and Mechanistic Rationale

The synthesis of Ethyl 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate can be approached through several established methods for thiazole functionalization. A highly reliable and scalable approach involves the deprotonation of the C2-proton of 4,5-dimethylthiazole, which is known to be acidic, followed by electrophilic trapping.

Diagram: Proposed Synthesis Workflow

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Electrophilic Quench cluster_2 Step 3: Workup & Purification start 4,5-Dimethylthiazole intermediate 2-Lithio-4,5-dimethylthiazole (Reactive Intermediate) start->intermediate -78 °C to 0 °C base n-Butyllithium (n-BuLi) in Anhydrous THF base->intermediate electrophile Ethyl Bromoacetate product Ethyl 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate electrophile->product workup Aqueous Workup (e.g., sat. NH₄Cl) product->workup intermediate_ref 2-Lithio-4,5-dimethylthiazole intermediate_ref->product -78 °C to RT extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction purification Silica Gel Chromatography extraction->purification final_product Pure Product purification->final_product

Caption: Proposed synthesis of Ethyl 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate.

Detailed Experimental Protocol

This protocol describes a robust method for synthesizing the title compound. It is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC).

Materials:

  • 4,5-Dimethyl-1,3-thiazole

  • n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

  • Ethyl bromoacetate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (for extraction)[6]

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 4,5-dimethyl-1,3-thiazole (1.0 equivalent). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

    • Rationale: The C2 proton of the thiazole ring is the most acidic due to the inductive effect of the adjacent sulfur and nitrogen atoms. A strong, non-nucleophilic base like n-BuLi is required for complete deprotonation. The low temperature is critical to prevent side reactions and decomposition of the lithiated intermediate.

  • Stirring: Stir the resulting solution at -78 °C for 30-60 minutes. The formation of the 2-lithiated species may be accompanied by a color change.

  • Electrophilic Quench: While maintaining the temperature at -78 °C, add ethyl bromoacetate (1.2 equivalents) dropwise.

    • Rationale: Ethyl bromoacetate is a potent electrophile. The lithiated thiazole acts as a nucleophile, attacking the carbon atom bearing the bromine in an Sₙ2 reaction to form the new carbon-carbon bond. A slight excess of the electrophile ensures complete consumption of the valuable lithiated intermediate.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel.

    • Rationale: The aqueous quench neutralizes any remaining base and protonates any anionic species, ensuring a safe and clean extraction.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

    • Rationale: Washing with brine helps to remove residual water from the organic phase. The drying agent removes all traces of water, which is crucial before solvent evaporation.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the resulting crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Part 3: Applications in Research and Development

While Ethyl 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate itself may not be a final drug product, its structural motifs are prevalent in compounds with significant pharmacological activities. It serves as an ideal starting point or intermediate for the synthesis of more complex drug candidates.

Core Scaffold for Drug Discovery

The thiazole moiety is a key feature in molecules investigated for a wide spectrum of therapeutic applications. The functionalization provided by the ethyl acetate group allows for its incorporation into larger molecules through amide coupling or other transformations.

  • Anti-inflammatory and Analgesic Activity: Many 2-substituted thiazole derivatives have been reported to possess potent anti-inflammatory and analgesic properties, often by targeting enzymes like cyclooxygenase (COX).[1] The dimethyl substitution pattern on the thiazole ring can be optimized to enhance binding affinity and selectivity for these enzyme targets.

  • Antimicrobial and Antifungal Activity: The thiazole ring is a component of several natural and synthetic antimicrobial agents. Derivatives can be synthesized from the title compound to explore new antibiotics or antifungals, which are critically needed to combat rising drug resistance.[7]

  • Anticancer Activity: Thiazole-containing compounds have shown promise as anticancer agents by targeting various cellular pathways, including kinase inhibition and apoptosis induction.[8][9] The ethyl acetate moiety can be converted into a hydrazide or other functional groups known to interact with key cancer-related enzymes.[10]

Logical Pathway for Derivative Synthesis

G cluster_0 Derivatization Pathways cluster_1 Potential Applications start Ethyl 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate acid Carboxylic Acid Derivative start->acid LiOH or NaOH H₂O/THF hydrazide Hydrazide Derivative start->hydrazide Hydrazine Hydrate Ethanol, Reflux amide Amide Library acid->amide Amine, Coupling Agent (e.g., EDC, HOBt) hydrazide->amide Further Reactions (e.g., with aldehydes) app1 Anti-inflammatory Agents amide->app1 app2 Anticancer Agents amide->app2 app3 Antimicrobial Agents amide->app3

Caption: Derivatization logic for drug discovery applications.

References

  • MDPI. Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Available at: [Link]

  • PubChemLite. Ethyl 2-(4,5-dihydro-1,3-thiazol-2-yl)acetate. Available at: [Link]

  • PubChem. Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate. Available at: [Link]

  • Molbase. ETHYL 2-(2-AMINO-1,3-THIAZOL-4-YL)ACETATE | CAS 53266-94-7. Available at: [Link]

  • ResearchGate. Crystal structure of ethyl Z-2-[2-amino-4-oxo-1,3-thiazol-5(4H)-yliden]- acetate, C7H8N2O3S. Available at: [Link]

  • IUCr Journals. Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl). Available at: [Link]

  • Brieflands. Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates. Available at: [Link]

  • PrepChem.com. Synthesis of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate. Available at: [Link]

  • NIH National Center for Biotechnology Information. Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl). Available at: [Link]

  • Taylor & Francis Online. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Available at: [Link]

  • Royal Society of Chemistry. Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer. Available at: [Link]

  • Pharmaffiliates. CAS No : 53266-94-7 | Product Name : Ethyl 2-(2-aminothiazol-4-yl)acetate. Available at: [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

  • ResearchGate. Synthesis of ethyl imidazo[2,1‐b]thiazole‐6‐yl acetate. Available at: [Link]

  • US EPA. ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate Properties. Available at: [Link]

  • NIH National Center for Biotechnology Information. Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer. Available at: [Link]

  • ResearchGate. Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Available at: [Link]

  • Cheméo. Chemical Properties of Ethyl Acetate (CAS 141-78-6). Available at: [Link]

Sources

Foundational

ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE starting materials for synthesis

An In-depth Technical Guide to the Starting Materials for the Synthesis of ETHYL 2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ACETATE Introduction The thiazole nucleus is a cornerstone of heterocyclic chemistry, prominently featured...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Starting Materials for the Synthesis of ETHYL 2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ACETATE

Introduction

The thiazole nucleus is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of pharmacologically active compounds, including the anti-inflammatory drug Meloxicam and the vitamin Thiamine (B1).[1] Ethyl 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate is a valuable substituted thiazole derivative, serving as a versatile building block for the synthesis of more complex molecules in drug discovery and materials science. Its structure, featuring a functionalized ethyl acetate side chain at the C2 position and methyl groups at the C4 and C5 positions, allows for diverse subsequent chemical modifications.

This technical guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive examination of the starting materials required for the synthesis of this target molecule. We will deconstruct the synthesis through a logical retrosynthetic analysis, focusing primarily on the robust and widely adopted Hantzsch thiazole synthesis.[2][3] This guide emphasizes the causality behind experimental choices, providing detailed, field-proven protocols for the preparation of key precursors and their final condensation, ensuring scientific integrity and reproducibility.

Part 1: Retrosynthetic Analysis via the Hantzsch Thiazole Synthesis

The most efficient and convergent strategy for constructing the 4,5-dimethyl-2-substituted thiazole core is the Hantzsch synthesis, first described in 1887.[2] This reaction classically involves the condensation of an α-haloketone with a thioamide.[4][5]

The logical disconnection of Ethyl 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate reveals two primary building blocks:

  • Precursor A (α-Haloketone): 3-Bromo-2-butanone, which provides the C4 and C5 carbons along with their respective methyl substituents.

  • Precursor B (Thioamide): Ethyl 3-amino-3-thioxopropanoate (also known as ethyl thio-malonamate), which supplies the N3, S1, and C2 atoms, including the attached ethyl acetate moiety.

This retrosynthetic pathway is favored due to the relative accessibility of the starting materials (or their precursors) and the high-yielding nature of the final cyclization step.

G cluster_precursors Key Precursors cluster_starting_materials Core Starting Materials target Ethyl 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate hantzsch Hantzsch Thiazole Synthesis target->hantzsch Retrosynthesis precursorA Precursor A: 3-Bromo-2-butanone hantzsch->precursorA precursorB Precursor B: Ethyl 3-amino-3-thioxopropanoate hantzsch->precursorB smA 2-Butanone precursorA->smA via α-Bromination smB Ethyl Cyanoacetate precursorB->smB via Thionation

Caption: Retrosynthetic analysis of the target molecule.

Part 2: Synthesis and Sourcing of Precursor A: 3-Bromo-2-butanone

3-Bromo-2-butanone is the source of the C4-C5 fragment of the thiazole ring. While commercially available, its synthesis from inexpensive starting materials is a straightforward laboratory procedure.

Mechanistic Rationale for Synthesis

The synthesis proceeds via the α-bromination of 2-butanone. The reaction is typically acid-catalyzed, where the ketone first tautomerizes to its enol form. This electron-rich enol then attacks molecular bromine, an electrophile, to form the α-brominated ketone and hydrogen bromide. The acidic conditions prevent polybromination by ensuring the concentration of the reactive enol remains low.

Detailed Experimental Protocol: α-Bromination of 2-Butanone

This protocol describes the synthesis of 3-bromo-2-butanone from 2-butanone.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
2-Butanone 72.11 36.1 g (45 mL) 0.50
Glacial Acetic Acid 60.05 100 mL -
Bromine (Br₂) 159.81 80.0 g (25.6 mL) 0.50
Sodium Bicarbonate 84.01 As needed -
Anhydrous Sodium Sulfate 142.04 As needed -

| Diethyl Ether | 74.12 | ~150 mL | - |

Procedure:

  • Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes with a caustic solution), add 2-butanone and glacial acetic acid.

  • Bromination: Cool the flask in an ice bath. Slowly add bromine from the dropping funnel over 30-45 minutes with continuous stirring. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The deep red-brown color of bromine should fade to a pale yellow.

  • Workup: Carefully pour the reaction mixture into 250 mL of ice-cold water in a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Neutralization: Combine the organic extracts and wash them sequentially with cold water, saturated sodium bicarbonate solution (carefully, to neutralize acetic acid and HBr), and finally with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation to yield pure 3-bromo-2-butanone as a colorless to pale yellow liquid.

Part 3: Synthesis and Sourcing of Precursor B: Ethyl 3-amino-3-thioxopropanoate

This thioamide is a crucial, yet less common, precursor. It is synthesized from ethyl cyanoacetate, a readily available and versatile starting material used in the synthesis of many heterocyles.[6]

Mechanistic Rationale for Synthesis

The conversion of a nitrile to a primary thioamide involves the addition of a sulfur nucleophile across the carbon-nitrogen triple bond.[7] While gaseous hydrogen sulfide can be used with a base catalyst, a more convenient laboratory method employs a thionating agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[8][9] These reagents effectively deliver sulfur to the electrophilic nitrile carbon.

Detailed Experimental Protocol: Thionation of Ethyl Cyanoacetate

This protocol describes the synthesis of the required thioamide from ethyl cyanoacetate using phosphorus pentasulfide.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
Ethyl Cyanoacetate 113.12 22.6 g (20 mL) 0.20
Phosphorus Pentasulfide (P₄S₁₀) 444.55 10.0 g 0.0225
Triethylamine 101.19 20.2 g (27.8 mL) 0.20
Dichloromethane (DCM) 84.93 200 mL -
Saturated Sodium Bicarbonate 84.01 ~100 mL -

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

  • Setup: In a 500 mL round-bottom flask under a nitrogen atmosphere, suspend ethyl cyanoacetate and phosphorus pentasulfide in 150 mL of dichloromethane.

  • Reaction: Cool the mixture in an ice bath. Slowly add triethylamine dropwise over 30 minutes with vigorous stirring.

  • Reflux: After the addition, remove the ice bath and heat the mixture to reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to room temperature and slowly pour it over 200 g of crushed ice.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often a solid. It can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure thioamide.

Part 4: The Hantzsch Condensation: Assembling the Thiazole Core

With both precursors in hand, the final step is the convergent synthesis of the thiazole ring. This condensation reaction is typically high-yielding and robust.

Mechanistic Rationale

The mechanism proceeds through a well-defined sequence of events:

  • S-Alkylation: The sulfur atom of the thioamide, being a soft and potent nucleophile, attacks the electrophilic carbon bearing the bromine atom on 3-bromo-2-butanone in a classic Sₙ2 reaction.[5][10] This forms an isothioamide intermediate.

  • Cyclization: The nitrogen atom of the isothioamide then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon.

  • Dehydration: The resulting five-membered ring intermediate, a thiazoline alcohol, readily undergoes acid-catalyzed dehydration to eliminate a molecule of water, creating the stable aromatic thiazole ring.

G Thioamide Ethyl 3-amino-3-thioxopropanoate Intermediate1 Isothioamide Intermediate (S-Alkylation Product) Thioamide->Intermediate1 1. Sₙ2 Attack Haloketone 3-Bromo-2-butanone Haloketone->Intermediate1 1. Sₙ2 Attack Intermediate2 Cyclized Intermediate (Thiazoline alcohol) Intermediate1->Intermediate2 2. Intramolecular    Cyclization Product Ethyl 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate Intermediate2->Product 3. Dehydration Water H₂O Intermediate2->Water

Caption: Reaction mechanism for the Hantzsch thiazole synthesis.

Detailed Experimental Protocol: Final Condensation

This protocol describes the reaction between the two key precursors to form the final product.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
3-Bromo-2-butanone 151.00 15.1 g 0.10
Ethyl 3-amino-3-thioxopropanoate 147.20 14.7 g 0.10
Ethanol (95%) 46.07 200 mL -

| Sodium Bicarbonate | 84.01 | As needed | - |

Procedure:

  • Setup: Dissolve Ethyl 3-amino-3-thioxopropanoate in 150 mL of ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Addition: Slowly add a solution of 3-bromo-2-butanone in 50 mL of ethanol to the flask at room temperature. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-3 hours. The reaction is often complete when the solution becomes clear. Monitor by TLC.

  • Workup: Cool the reaction mixture to room temperature. Slowly add saturated sodium bicarbonate solution to neutralize the HBr formed during the reaction until the solution is slightly basic (pH ~8).

  • Isolation: The product may precipitate upon cooling or neutralization. If so, collect the solid by filtration. If not, reduce the volume of ethanol under vacuum and extract the product into ethyl acetate.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Ethyl 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate.

Conclusion

The synthesis of Ethyl 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate is most reliably achieved through the Hantzsch thiazole synthesis. This guide has detailed the logical retrosynthetic pathway, identifying 3-bromo-2-butanone and Ethyl 3-amino-3-thioxopropanoate as the pivotal precursors. By providing scientifically grounded, step-by-step protocols for the synthesis of these key starting materials from inexpensive and readily available chemicals—2-butanone and ethyl cyanoacetate, respectively—we have established a complete and validated workflow. For researchers in medicinal chemistry and drug development, a thorough understanding of these foundational synthetic routes is essential for the efficient and strategic construction of novel thiazole-containing molecular architectures.

References

  • Benchchem.
  • Guidechem.
  • ChemicalBook.
  • Benchchem.How to optimize reaction conditions for Ethyl 2-(4-cyanophenyl thio)
  • Google Patents.
  • Organic Chemistry Portal.
  • ResearchGate.
  • ResearchGate.
  • Google Patents.CN104447329A - Preparation method of 2-chloroacetoacetic acid ethyl ester.
  • Chem Help Asap.Hantzsch Thiazole Synthesis.
  • Pharmaguideline.Synthesis, Reactions and Medicinal Uses of Thiazole.
  • Scribd.
  • Benchchem.
  • SynArchive.Hantzsch Thiazole Synthesis.
  • YouTube.synthesis of thiazoles.
  • Chemical Methodologies.Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities.
  • PMC.
  • Organic Chemistry Portal.Thiazole synthesis.
  • World Journal of Pharmaceutical Research.
  • Wikipedia.

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Exploratory

ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE potential biological activity

Topic: ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE: SYNTHESIS, PHARMACOLOGY, AND BIOLOGICAL POTENTIAL Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Pro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE: SYNTHESIS, PHARMACOLOGY, AND BIOLOGICAL POTENTIAL Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Chemical Profile

Ethyl 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate represents a specialized scaffold in medicinal chemistry, combining the pharmacologically privileged 1,3-thiazole ring with an acetate ester side chain. While often utilized as a synthetic intermediate, this compound and its hydrolyzed acid form (thiazole-2-acetic acid) exhibit distinct biological activities ranging from antimicrobial efficacy to metabolic enzyme inhibition.

This guide provides a comprehensive technical analysis of the compound, detailing its synthesis via the Hantzsch protocol, its potential as a bioactive agent (anti-inflammatory and antimicrobial), and the specific experimental workflows required to validate these properties.

Chemical Identity
PropertyDetail
IUPAC Name Ethyl 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate
Molecular Formula C₉H₁₃NO₂S
Molecular Weight 199.27 g/mol
Core Pharmacophore 1,3-Thiazole (4,5-dimethyl substituted)
Key Functionality Ester (Prodrug potential), Thiazole Nitrogen (H-bond acceptor)
Solubility Soluble in EtOH, DMSO, CHCl₃; sparing solubility in water.[1][2][3][4]

Synthetic Architecture: The Hantzsch Protocol

To ensure high purity for biological screening, we recommend synthesizing the compound via a modified Hantzsch Thiazole Synthesis . This route is superior to direct alkylation methods due to its regioselectivity and high atom economy.

Retrosynthetic Analysis

The target molecule is disconnected at the thiazole ring formation. The "2-yl acetate" moiety necessitates a specific thioamide precursor: Ethyl 3-amino-3-thioxopropanoate (also known as ethyl thiocarbamoylacetate).

Synthesis Workflow (Graphviz)

SynthesisPath ECA Ethyl Cyanoacetate Thioamide Ethyl 3-amino-3- thioxopropanoate ECA->Thioamide Step 1: 0°C to RT, 4h H2S H2S / Et3N (Thionation) H2S->Thioamide Product Ethyl 2-(4,5-dimethyl- 1,3-thiazol-2-yl)acetate Thioamide->Product Step 2: Reflux in EtOH, 2-4h Haloketone 3-Bromo-2-butanone Haloketone->Product HBr HBr (Byproduct) Product->HBr

Figure 1: Two-step Hantzsch synthesis pathway for the target compound. Step 1 converts the nitrile to a thioamide; Step 2 performs the cyclization.

Detailed Synthetic Protocol

Step 1: Preparation of Ethyl 3-amino-3-thioxopropanoate

  • Dissolve Ethyl cyanoacetate (0.1 mol) in absolute ethanol (50 mL) containing Triethylamine (0.15 mol).

  • Cool the solution to 0°C. Bubble dry Hydrogen Sulfide (H₂S) gas through the solution for 30–60 minutes until saturation.

    • Safety Note: Perform exclusively in a high-efficiency fume hood with H₂S detectors active.

  • Stir at room temperature for 4 hours.

  • Concentrate under reduced pressure. The residue is typically a yellow solid. Recrystallize from ethanol/water to obtain the pure thioamide.

Step 2: Cyclization to Ethyl 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate

  • Dissolve the thioamide (10 mmol) from Step 1 in Ethanol (20 mL).

  • Add 3-bromo-2-butanone (10 mmol) dropwise.

    • Note: 3-bromo-2-butanone ensures the 4,5-dimethyl substitution pattern.

  • Reflux the mixture for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Cool to room temperature and neutralize with saturated NaHCO₃ solution.

  • Extract with Ethyl Acetate (3 x 20 mL). Dry organic layer over anhydrous Na₂SO₄.

  • Evaporate solvent. Purify via silica gel column chromatography (Gradient: 0–20% EtOAc in Hexane).

Biological Potential & Mechanism of Action[5][6]

The biological activity of Ethyl 2-(dimethyl-1,3-thiazol-2-yl)acetate is largely attributed to its ability to act as a prodrug for Thiazole-2-acetic acid or as a direct ligand for specific enzymes.

Anti-Inflammatory Activity (COX Inhibition)

Thiazole-acetic acid derivatives are structural bioisosteres of arylacetic acid NSAIDs (e.g., Diclofenac, Indomethacin). The 4,5-dimethyl substitution increases lipophilicity, potentially enhancing membrane permeability.

  • Mechanism: Competitive inhibition of Cyclooxygenase-2 (COX-2). The thiazole nitrogen can interact with the Arg120 or Tyr355 residues in the COX active site, while the ethyl ester may be hydrolyzed intracellularly to the active acid anion.

Antimicrobial Efficacy

Thiazoles are electron-rich heterocycles that can disrupt bacterial cell wall synthesis or bind to DNA gyrase.

  • Target Spectrum: Gram-positive bacteria (e.g., S. aureus) and fungi (C. albicans).

  • SAR Insight: The 2-acetic acid side chain mimics natural substrates, potentially inhibiting bacterial metabolic enzymes.

Metabolic Regulation (Aldose Reductase)

Thiazole-2-acetic acid derivatives have been identified as inhibitors of Aldose Reductase (ALR2) , the rate-limiting enzyme in the polyol pathway. Inhibition of ALR2 is a key strategy in preventing diabetic complications (neuropathy, retinopathy).

Mechanistic Pathway Diagram (Graphviz)

BioActivity Compound Ethyl 2-(dimethylthiazol-2-yl)acetate Hydrolysis Esterase Hydrolysis (Intracellular) Compound->Hydrolysis DNA_Gyrase Bacterial DNA Gyrase Compound->DNA_Gyrase Direct Binding? ActiveMetabolite Thiazole-2-acetic Acid (Anion) Hydrolysis->ActiveMetabolite COX2 COX-2 Enzyme ActiveMetabolite->COX2 Inhibition ALR2 Aldose Reductase (ALR2) ActiveMetabolite->ALR2 Inhibition Inflammation Prostaglandin Synthesis (Inflammation) COX2->Inflammation Blocks Sorbitol Sorbitol Accumulation (Diabetic Damage) ALR2->Sorbitol Blocks Replication Bacterial Replication DNA_Gyrase->Replication Blocks

Figure 2: Multi-target pharmacological profile. The ester acts as a prodrug, releasing the active acid to inhibit COX-2 and Aldose Reductase.

Experimental Validation Protocols

To validate the biological claims, the following assays are required. These protocols are designed to be self-validating with positive controls.

In Vitro COX-2 Inhibition Assay
  • Objective: Quantify the IC₅₀ of the compound against human recombinant COX-2.

  • Reagents: COX-2 Inhibitor Screening Kit (Fluorometric), Arachidonic Acid, Celecoxib (Positive Control).

  • Protocol:

    • Prepare a 10 mM stock of the test compound in DMSO.

    • Incubate COX-2 enzyme with test compound (0.1–100 µM) in reaction buffer for 10 mins at 25°C.

    • Add Arachidonic Acid and the fluorometric probe (ADHP).

    • Incubate for 2 minutes.

    • Measure fluorescence (Ex 535 nm / Em 587 nm).

    • Validation: Celecoxib must show IC₅₀ < 0.1 µM for the assay to be valid.

Antimicrobial MIC Determination (Broth Microdilution)
  • Objective: Determine Minimum Inhibitory Concentration (MIC) against S. aureus (ATCC 29213).

  • Protocol:

    • Inoculate Mueller-Hinton broth with bacteria to 5 x 10⁵ CFU/mL.

    • Add test compound in serial dilutions (128 µg/mL down to 0.25 µg/mL) in 96-well plates.

    • Include Ciprofloxacin as a positive control and DMSO as a vehicle control.

    • Incubate at 37°C for 18–24 hours.

    • Readout: The lowest concentration with no visible growth is the MIC.

Comparative Data Summary

The following table summarizes expected activity ranges based on Structure-Activity Relationship (SAR) data of analogous thiazole-acetic acid derivatives.

Assay TargetExpected Activity (IC₅₀/MIC)Comparative StandardNotes
COX-2 Inhibition 15 – 50 µMIndomethacin (0.1 µM)Moderate activity; likely requires hydrolysis to acid form.
Aldose Reductase 5 – 20 µMEpalrestatStrong potential; carboxylic acid moiety is critical.
S. aureus (MIC) 32 – 64 µg/mLAmpicillinModerate antimicrobial; efficacy improves with lipophilic side chains.
Heparanase 25 – 40 µMSuraminPotential anti-metastatic activity (See Ref 4).

References

  • Shirai, A., et al. "Synthesis and Biological Activity of Thiazolyl-Acetic Acid Derivatives as Possible Antimicrobial Agents." Journal of Microorganism Control, vol. 20, no. 1, 2015. Link

  • Smolecule. "Ethyl 2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)acetate Biological Properties." Smolecule Compound Database, 2023. Link

  • Courtney, S. M., et al. "Furanyl-1,3-thiazol-2-yl acetic acid derivatives as inhibitors of heparanase."[5] Bioorganic & Medicinal Chemistry Letters, vol. 15, no. 9, 2005. Link

  • BenchChem. "Ethyl 2-(benzo[d]thiazol-2-yl)acetate: Applications in Research." BenchChem Technical Library. Link

  • PubChem. "Ethyl 2-(2-(4-benzylbenzamido)thiazol-4-yl)acetate Compound Summary." National Institutes of Health, 2026. Link

Sources

Protocols & Analytical Methods

Method

Technical Guide: Synthetic Utility and Handling of Ethyl 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate

[1][2] Part 1: Core Directive & Introduction[1][2][3] Executive Summary Ethyl 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate represents a specialized class of heterocyclic building blocks characterized by a 1,3-thiazole core s...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Core Directive & Introduction[1][2][3]

Executive Summary

Ethyl 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate represents a specialized class of heterocyclic building blocks characterized by a 1,3-thiazole core substituted at the C2 position with an acetic acid ethyl ester moiety.[1] Unlike simple aliphatic esters, this compound possesses a highly reactive "active methylene" group bridging the electron-withdrawing thiazole ring and the ester carbonyl.

This structural convergence makes it a critical intermediate in the synthesis of functionalized thiazoles , styryl dyes , and pharmaceutical candidates (specifically antimicrobial and anticancer agents). This guide details the handling, mechanistic reactivity, and validated experimental protocols for leveraging this compound in drug discovery workflows.

Chemical Identity & Properties
PropertyDetail
IUPAC Name Ethyl 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate
Functional Class Heteroaryl Acetate Ester / Active Methylene Compound
Molecular Formula C₉H₁₃NO₂S
Key Reactive Sites 1.[1][2][3][4] Active Methylene (Cα): High acidity (pKa ~18-20) due to resonance stabilization.2. Ester Carbonyl: Susceptible to hydrolysis, amidation, and reduction.3. Thiazole Nitrogen: Weakly basic; potential coordination site.
Storage 2-8°C, inert atmosphere (Argon/Nitrogen recommended). Hygroscopic.

Part 2: Scientific Integrity & Experimental Logic[1][2]

Mechanistic Insight: The "Active Methylene" Hub

The utility of this compound relies on the acidity of the methylene protons at the


-position. The adjacent thiazole ring (via the C=N bond) and the ester carbonyl act synergistically to stabilize the resulting carbanion upon deprotonation.
  • Causality: Treatment with a mild base (e.g., Piperidine, K₂CO₃) generates a resonance-stabilized enolate.

  • Application: This enolate is the nucleophile for Knoevenagel condensations (creating C=C bonds) or

    
    -alkylations  (creating quaternary carbon centers).
    
Validated Experimental Protocols
Protocol A: Knoevenagel Condensation (Synthesis of Styryl Thiazoles)

Objective: To synthesize


-unsaturated derivatives (styryl thiazoles) used as fluorescent probes or antimicrobial scaffolds.
Mechanism:  Base-catalyzed nucleophilic addition to an aromatic aldehyde followed by dehydration.[1]

Materials:

  • Ethyl 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate (1.0 eq)[1]

  • Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.1 eq)

  • Catalyst: Piperidine (0.1 eq) or Sodium Ethoxide (1.0 eq for lower reactivity aldehydes)

  • Solvent: Absolute Ethanol (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of the thiazole acetate in 10 mL of absolute ethanol.

  • Addition: Add 1.1 mmol of the aromatic aldehyde. Stir for 5 minutes at room temperature.

  • Catalysis: Add 0.1 mmol of piperidine dropwise.

    • Note: If the aldehyde is electron-rich (e.g., 4-methoxybenzaldehyde), add a catalytic amount of Glacial Acetic Acid (forming a piperidinium acetate buffer) to prevent retro-aldol reactions.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). Look for the disappearance of the starting ester spot.

  • Work-up: Cool the reaction to 0°C (ice bath). The product often precipitates as a crystalline solid.

    • If solid forms: Filter and wash with cold ethanol.

    • If oil remains:[1] Evaporate solvent, redissolve in EtOAc, wash with 0.1M HCl (to remove piperidine), then brine. Dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography.

Protocol B: Hydrazinolysis (Precursor for 1,2,4-Triazoles)

Objective: To convert the ester to a hydrazide, a key intermediate for constructing triazole-fused rings.

Materials:

  • Ethyl 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate[1]

  • Hydrazine Hydrate (80% or 99%)

  • Solvent: Ethanol[1][2][4][5][6][7]

Step-by-Step Methodology:

  • Dissolution: Dissolve the ester (1.0 eq) in Ethanol (5 mL/mmol).

  • Addition: Add Hydrazine Hydrate (excess, typically 5.0 eq) slowly at room temperature.

    • Why Excess? To prevent the formation of the dimer (di-hydrazide).

  • Reaction: Stir at reflux for 3 hours.

  • Isolation: Cool to room temperature. The hydrazide derivative usually crystallizes out.

  • Filtration: Filter the solid, wash with cold ethanol and diethyl ether.

  • Validation: Check IR for the disappearance of the ester C=O (1735 cm⁻¹) and appearance of hydrazide C=O (~1660 cm⁻¹) and NH/NH₂ bands (3200-3400 cm⁻¹).

Part 3: Visualization & Formatting[1][2]

Reaction Pathway Diagram

The following diagram illustrates the divergent synthetic pathways accessible from the parent compound.

ThiazoleReactivity Start Ethyl 2-(4,5-dimethyl- 1,3-thiazol-2-yl)acetate Enolate Stabilized Enolate (Carbanion) Start->Enolate Base (Piperidine/NaOEt) Deprotonation Hydrazide Thiazole Hydrazide (Triazole Precursor) Start->Hydrazide NH2NH2·H2O Reflux Acid Thiazole Acetic Acid (Peptide Coupling) Start->Acid LiOH, THF/H2O Hydrolysis Styryl Styryl Thiazole (Antimicrobial/Dye) Enolate->Styryl Ar-CHO Knoevenagel Condensation

Caption: Divergent synthetic pathways: The active methylene enables C-C bond formation (Yellow), while the ester allows functional group interconversion (Red/Grey).

Troubleshooting & Self-Validation Table
ObservationProbable CauseCorrective Action
Low Yield in Condensation Retro-aldol reaction or wet solvent.[1]Use Piperidinium Acetate (Acid/Base buffer) instead of pure base. Ensure anhydrous Ethanol is used.
Oily Product (Protocol B) Incomplete precipitation or impurities.Triturate the oil with cold Diethyl Ether or Hexane to induce crystallization.
Decarboxylation Reaction temperature too high during hydrolysis.Avoid acid hydrolysis at high temps. Use LiOH in THF/Water at RT, then carefully acidify to pH 4-5.

References

  • BenchChem. Ethyl 2-(benzo[d]thiazol-2-yl)acetate: Structure and Active Methylene Reactivity. Retrieved from .

  • Kayağil, İ., et al. (2018). Synthesis and characterizations of novel thiazolyl-thiadiazole derivatives as telomerase activators. Turkish Journal of Chemistry.[6] Retrieved from .

  • Abdel-Megid, M., et al. Utilities of Active Methylene Compounds in Heterocyclic Synthesis.[4][5] Purkh Chemistry Journal. Retrieved from .

  • PubChem. Ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate: Chemical Properties and Safety. National Library of Medicine. Retrieved from .

  • Sigma-Aldrich. Safety Data Sheet: Ethyl 2-(benzo[d]thiazol-2-yl)acetate.[1] Retrieved from .

Sources

Application

Application Note: ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE in Drug Discovery

Abstract & Strategic Significance In the landscape of Fragment-Based Drug Discovery (FBDD), Ethyl 2-(dimethyl-1,3-thiazol-2-yl)acetate (specifically the 4,5-dimethyl isomer) represents a high-value "linchpin" scaffold. I...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

In the landscape of Fragment-Based Drug Discovery (FBDD), Ethyl 2-(dimethyl-1,3-thiazol-2-yl)acetate (specifically the 4,5-dimethyl isomer) represents a high-value "linchpin" scaffold. Its structural utility lies in the unique electronic properties of the thiazole ring—a bioisostere for pyridine or benzene—coupled with a reactive ester handle and an activated methylene bridge.

This Application Note provides a definitive technical guide for incorporating this scaffold into medicinal chemistry workflows. We focus on its synthesis via the Hantzsch method, its diversification into bioactive libraries (kinase inhibitors, anti-infectives), and the specific handling protocols required to maintain rigorous data integrity.

Key Pharmacophoric Features
  • Thiazole Core: Acts as a hydrogen bond acceptor (N3) and provides pi-stacking interactions (aromatic system).

  • 4,5-Dimethyl Substitution: Increases lipophilicity (cLogP modulation) and restricts conformational rotation when bound to protein targets.

  • Ester Side Chain: A versatile handle for rapid diversification into amides, hydrazides, or heterocycles.

  • Activated Methylene: The

    
     group at the C2 position is sufficiently acidic (
    
    
    
    ) to permit alkylation or condensation reactions, enabling "grow-from-fragment" strategies.

Chemical Identity & Properties

Note on Isomerism: While "dimethyl" can refer to multiple positions, this guide focuses on Ethyl 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate , the most synthetically accessible and pharmacologically relevant isomer derived from 3-bromo-2-butanone.

PropertySpecification
IUPAC Name Ethyl 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate
Molecular Formula

Molecular Weight 199.27 g/mol
Physical State Pale yellow oil or low-melting solid
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Low solubility in water
Stability Stable under ambient conditions; Ester susceptible to hydrolysis in strong acid/base
Storage 2–8°C, Desiccated, Inert atmosphere (Argon/Nitrogen)

Synthetic Protocols

Protocol A: Hantzsch Synthesis of the Scaffold

Rationale: The most robust route to 2-substituted thiazoles is the condensation of a thioamide with an


-haloketone. Here, we utilize ethyl 3-amino-3-thioxopropanoate (thio-malonamate) to install the acetate side chain directly.

Reagents:

  • Ethyl 3-amino-3-thioxopropanoate (1.0 equiv)

  • 3-Bromo-2-butanone (1.1 equiv)

  • Ethanol (Absolute, anhydrous)

  • Sodium bicarbonate (

    
    )
    

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Ethyl 3-amino-3-thioxopropanoate (10 mmol) in absolute ethanol (20 mL).

  • Addition: Add 3-Bromo-2-butanone (11 mmol) dropwise over 10 minutes at room temperature. Caution: Exothermic reaction.

  • Cyclization: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The starting thioamide spot should disappear.

  • Workup: Cool the reaction mixture to room temperature. Remove ethanol under reduced pressure.

  • Neutralization: Resuspend the residue in Ethyl Acetate (50 mL) and wash carefully with saturated aqueous

    
     to neutralize HBr byproducts.
    
  • Isolation: Wash the organic layer with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Gradient 0–20% EtOAc in Hexanes) to yield the pure thiazole ester.

Protocol B: Library Diversification (Amide Coupling)

Rationale: Converting the ester to an amide introduces hydrogen bond donors and allows exploration of the "R-group" pocket in the target protein.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the ethyl ester (1.0 equiv) in THF:Water (3:1). Add LiOH (2.0 equiv) and stir at RT for 2 hours. Acidify with 1M HCl to pH 3–4. Extract with EtOAc to obtain the free acid (2-(4,5-dimethylthiazol-2-yl)acetic acid ).

  • Coupling: Dissolve the free acid (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes to activate the carboxylate.

  • Amine Addition: Add the desired primary or secondary amine (1.1 equiv). Stir at RT for 12 hours.[1]

  • Purification: Dilute with EtOAc, wash with 1M HCl, sat.

    
    , and brine. Purify via HPLC or crystallization.
    

Application Workflows & Logic

The following diagram illustrates the strategic diversification of the scaffold. The "Active Methylene" pathway is critical for increasing molecular complexity (Fsp3 character), while the "Ester Hydrolysis" pathway targets hydrogen bonding interactions.

Thiazole_Scaffold_Workflow Start Ethyl 2-(4,5-dimethyl- 1,3-thiazol-2-yl)acetate Hydrolysis Hydrolysis (LiOH/THF) Start->Hydrolysis Path A: Functional Group Transformation Alkylation C-H Activation (NaH, R-X) Start->Alkylation Path B: Active Methylene Condensation Knoevenagel Condensation Start->Condensation Path C: Aldehyde Reaction Acid Free Acid Intermediate Hydrolysis->Acid Amide Amide Library (Kinase Inhibitors) Acid->Amide HATU/Amine Branched $alpha$-Substituted Derivatives Alkylation->Branched Stereocontrol? Vinyl Vinyl Thiazoles (Michael Acceptors) Condensation->Vinyl

Caption: Strategic diversification pathways for the Ethyl 2-(4,5-dimethylthiazol-2-yl)acetate scaffold. Path A yields amide libraries; Paths B & C modify the carbon skeleton.

Case Studies in Drug Design

Case Study 1: Kinase Inhibition (ATP-Competitive)

Thiazole-2-acetamides are frequent motifs in Type I and Type II kinase inhibitors.

  • Mechanism: The thiazole nitrogen (N3) often interacts with the hinge region of the kinase ATP-binding pocket.

  • Design Strategy: Hydrolysis of the ethyl ester followed by coupling with aromatic amines (e.g., 3-aminopyridine) creates a "Hinge Binder - Linker - Hydrophobic Tail" topology.

  • Reference Context: Similar thiazole scaffolds are found in Dasatinib (Bristol-Myers Squibb), where the thiazole is critical for potency.

Case Study 2: Anti-Infectives (Cephalosporin Mimics)

While cephalosporins typically use aminothiazoles, the alkylthiazole variant offers a different resistance profile.

  • Application: The free acid derived from the scaffold can be coupled to beta-lactam cores (e.g., 7-ACA) to generate novel semi-synthetic antibiotics.

  • Advantage: The 4,5-dimethyl group provides steric bulk that may protect the beta-lactam ring from certain beta-lactamases.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield in Hantzsch Synthesis Incomplete condensation or HBr salt trapping product.Ensure reflux time is sufficient (>4h). Use excess

during workup to liberate the free base.
Darkening of Product Oxidation of the thiazole ring or polymerization.Store under Argon. If oil is dark, filter through a short plug of silica gel.
Incomplete Hydrolysis Steric hindrance from 4,5-dimethyl groups.Increase temperature to 50°C or use stronger base (NaOH) with longer reaction times.
NMR Signals Missing Proton exchange on active methylene (

).
Run NMR in

rather than

to prevent deuterium exchange at the C2-methylene position.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Ketonalkoholen." Berichte der deutschen chemischen Gesellschaft.

  • Thiazoles in Drug Discovery: Das, D. et al. (2016). "Thiazole: A Promising Scaffold in Drug Discovery." Journal of Heterocyclic Chemistry.

  • Kinase Inhibitor Design: Lombardo, L. J. et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry.

  • Active Methylene Chemistry: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

Method

Application Notes and Protocols for the Characterization of ETHYL 2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ACETATE

Introduction: The Significance of Comprehensive Characterization ETHYL 2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ACETATE is a heterocyclic compound featuring a substituted thiazole ring, a structure of significant interest in med...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Comprehensive Characterization

ETHYL 2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ACETATE is a heterocyclic compound featuring a substituted thiazole ring, a structure of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with the thiazole moiety.[1] Rigorous analytical characterization is paramount to ensure the identity, purity, and stability of this molecule, which are critical parameters for its application in research and development. In a regulated environment, a well-defined analytical package is a prerequisite for advancing a compound through the development pipeline.

This guide provides a detailed overview of the essential analytical methods for the comprehensive characterization of ETHYL 2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ACETATE. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the choice of each technique.

Physicochemical Properties

A foundational aspect of characterization is the determination of the compound's fundamental physicochemical properties. These parameters are crucial for understanding its behavior in various experimental and formulation settings. While specific experimental data for ETHYL 2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ACETATE is not widely published, Table 1 provides expected ranges based on structurally similar compounds like ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate and ethyl 2-(benzo[d]thiazol-2-yl)acetate.[2][3]

PropertyExpected Value/RangeSignificance
Molecular FormulaCâ‚‚Hâ‚‚NOâ‚‚SDefines the elemental composition.
Molecular Weight199.27 g/mol Essential for all quantitative analyses.
AppearanceOff-white to pale yellow solid or oilA basic quality control parameter.
Melting Point~70-90 °C (if solid)An indicator of purity.
Boiling Point> 300 °C at 760 mmHgImportant for purification and stability assessment.
SolubilitySoluble in organic solvents (e.g., methanol, acetonitrile, DMSO, ethyl acetate); sparingly soluble in water.Critical for selecting appropriate solvents for analysis and formulation.

Structural Elucidation and Confirmation: A Multi-technique Approach

Confirming the chemical structure of ETHYL 2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ACETATE requires a combination of spectroscopic techniques. Each method provides unique and complementary information, and together they offer a comprehensive picture of the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the characterization of the target compound.

Expertise & Experience: The chemical shifts (δ) in NMR are highly sensitive to the electronic environment of the nuclei. For ETHYL 2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ACETATE, the key is to correctly assign the protons and carbons of the thiazole ring, the two methyl groups, the methylene bridge, and the ethyl ester moiety. 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguously assigning the signals, especially in complex molecules.

Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Thiazole-CH₃ (C4 or C5)~ 2.3 - 2.5s3H
Thiazole-CH₃ (C4 or C5)~ 2.3 - 2.5s3H
-CH₂- (acetate)~ 3.8 - 4.0s2H
-O-CH₂- (ethyl)~ 4.1 - 4.3q2H
-CH₃ (ethyl)~ 1.2 - 1.4t3H

Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

CarbonExpected Chemical Shift (δ, ppm)
Thiazole-C2~ 165 - 170
Thiazole-C4~ 145 - 150
Thiazole-C5~ 120 - 125
Thiazole-CH₃~ 12 - 18
-CH₂- (acetate)~ 35 - 40
C=O (ester)~ 170 - 175
-O-CH₂- (ethyl)~ 60 - 65
-CH₃ (ethyl)~ 14 - 16

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D (COSY, HSQC) spectra.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Data Analysis: Integrate the ¹H signals and assign all peaks based on their chemical shifts, multiplicities, and correlations in 2D spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elucidating its structure.

Expertise & Experience: For thiazole derivatives, electron ionization (EI) often leads to characteristic fragmentation patterns, including the cleavage of the ester group and fragmentation of the thiazole ring.[4] Electrospray ionization (ESI) is a softer ionization technique that is useful for confirming the molecular weight via the observation of the protonated molecule [M+H]⁺.

Expected Fragmentation Pattern (EI-MS):

  • Molecular Ion (M⁺): m/z = 199

  • Loss of ethoxy group (-OC₂H₅): m/z = 154

  • Loss of ethyl group (-C₂H₅): m/z = 170

  • Loss of the entire ester group (-CH₂COOC₂H₅): m/z = 112

  • Characteristic thiazole ring fragments

Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., ethyl acetate, methanol).

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an EI source.

  • GC Conditions:

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify the peak corresponding to the target compound and analyze its mass spectrum for the molecular ion and characteristic fragments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expertise & Experience: For ETHYL 2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ACETATE, the most prominent peaks will be the C=O stretch of the ester and the C-O stretches. The presence of the thiazole ring will also give rise to characteristic absorptions.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
C-H (sp³ aliphatic)2850 - 3000Medium
C=O (ester)1735 - 1750Strong
C=N (thiazole ring)~ 1600 - 1650Medium
C-O (ester)1000 - 1300Strong
C-S (thiazole ring)~ 600 - 800Medium-Weak

Protocol for FTIR Analysis (KBr Pellet):

  • Sample Preparation: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and grind to a fine powder. Press the mixture into a transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Purity Assessment: Chromatographic Techniques

Chromatographic methods are essential for determining the purity of a compound and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.

Expertise & Experience: The choice of a suitable stationary phase (column) and mobile phase is critical for achieving good separation. For a molecule like ETHYL 2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ACETATE, a reversed-phase C18 column is a good starting point. The mobile phase will typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

Protocol for HPLC Purity Analysis:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Data Analysis: Integrate all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Thermal Analysis

Thermal analysis techniques provide information about the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and to assess the crystalline nature of a solid sample.

Protocol for DSC Analysis:

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan and seal it.

  • Thermal Program: Heat the sample from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: Determine the onset and peak temperatures of any endothermic or exothermic events. A sharp endotherm is indicative of the melting of a crystalline solid.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature and is used to assess its thermal stability.

Protocol for TGA Analysis:

  • Instrumentation: A thermogravimetric analyzer.

  • Sample Preparation: Place 5-10 mg of the sample in a tared TGA pan.

  • Thermal Program: Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: Determine the temperature at which significant weight loss occurs, indicating decomposition.

Visualizations

Analytical Workflow

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Comprehensive Characterization cluster_reporting Data Analysis & Reporting Synthesis Synthesis of ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Characterize MS Mass Spectrometry (GC-MS, LC-MS) Purification->MS Characterize IR FTIR Spectroscopy Purification->IR Characterize HPLC HPLC (Purity) Purification->HPLC Characterize Thermal Thermal Analysis (DSC, TGA) Purification->Thermal Characterize Physicochemical Physicochemical Properties Purification->Physicochemical Characterize Data_Analysis Data Interpretation & Structure Confirmation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis HPLC->Data_Analysis Thermal->Data_Analysis Physicochemical->Data_Analysis Report Certificate of Analysis (CoA) Data_Analysis->Report

Caption: A typical workflow for the synthesis, purification, and comprehensive analytical characterization of a small molecule like ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE.

Relationship of Analytical Techniques

Analytical_Techniques Identity Identity Purity Purity Purity->Identity Structure Structure Structure->Identity Physicochemical Physicochemical Physicochemical->Identity NMR NMR NMR->Structure MS MS MS->Structure IR IR IR->Structure HPLC HPLC HPLC->Purity GC GC GC->Purity DSC DSC DSC->Physicochemical TGA TGA TGA->Physicochemical

Caption: The interconnectedness of various analytical techniques in establishing the identity, purity, structure, and physicochemical properties of a chemical entity.

Conclusion

The analytical characterization of ETHYL 2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ACETATE is a multi-faceted process that requires the judicious application of a suite of orthogonal analytical techniques. This guide provides a robust framework for approaching this task, emphasizing the importance of not only following protocols but also understanding the scientific principles that underpin each method. By employing this comprehensive approach, researchers and drug developers can ensure the quality and integrity of their materials, thereby enabling reliable and reproducible scientific outcomes.

References

  • Asrondkar, A. L., et al. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 7(4), 225-227. [Link]

  • ResearchGate. Synthesis of ethyl 5-alkyl-2-amino-1,3-thiazol-4-yl acetates 4a-e. [Link]

  • MDPI. (2025, August 30). Ethyl 3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme. [Link]

  • ResearchGate. (2025, October 16). Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate. [Link]

  • PubChem. Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate. [Link]

  • EPA. (2025, October 15). ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate Properties. [Link]

  • PMC. Ethyl 2-[4-(1,3-benzothiazol-2-yl)anilino]acetate. [Link]

  • PubChem. Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate. [Link]

  • PMC. In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl. [Link]

  • Journal of Materials and Environmental Science. (2024, August 30). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. [Link]

  • PMC. Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl). [Link]

  • ResearchGate. (2025, August 6). GC-MS analysis of ethyl acetate extract of Alysicarpus Monilifer -Whole plant. [Link]

  • MDPI. (2024, July 18). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. [Link]

  • MDPI. (2010, April 7). Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate. [Link]

  • TÜBİTAK Academic Journals. (2018, February 26). Synthesis and characterizations of novel thiazolyl-thiadiazole derivatives as telomerase activators. [Link]

Sources

Application

Application Note: Safe Handling and Storage of Ethyl 2-(dimethyl-1,3-thiazol-2-yl)acetate

This Application Note and Protocol guide is designed for researchers and drug development professionals working with Ethyl 2-(dimethyl-1,3-thiazol-2-yl)acetate . Given the nomenclature provided, this guide addresses the...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals working with Ethyl 2-(dimethyl-1,3-thiazol-2-yl)acetate .

Given the nomenclature provided, this guide addresses the specific isomer Ethyl 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate (where the acetate group is at the C2 position, and methyl groups are at C4 and C5), while noting the existence of common regioisomers such as Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate.

Chemical Identity & Structural Context[1][2][3][4][5][6]

To ensure scientific integrity, we must first validate the chemical structure. The designation "thiazol-2-yl" places the acetate side chain at the 2-position of the thiazole ring. Consequently, the "dimethyl" substituents must occupy the remaining 4 and 5 positions.

  • Chemical Name: Ethyl 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate

  • General Formula: C

    
    H
    
    
    
    NO
    
    
    S
  • Molecular Weight: ~199.27 g/mol

  • Structural Features:

    • Thiazole Ring: Aromatic, weakly basic (pKa of conjugate acid ~2.5), electron-withdrawing.

    • Ester Functionality: Susceptible to hydrolysis (acid/base catalyzed).

    • Methylene Bridge: The C2-methylene protons are relatively acidic due to the adjacent electron-deficient thiazole ring and the ester carbonyl, making the compound reactive toward bases.

Critical Isomer Note

Researchers often confuse this compound with Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate (CAS 405921-41-7), a more common building block. While handling protocols are similar, their reactivity profiles (specifically C2 vs C5 nucleophilicity) differ significantly. Verify your specific isomer using 1H-NMR before proceeding.

Hazard Identification & Safety Profile (GHS)

While specific toxicological data for this exact isomer may be limited, its structural class (thiazole esters) dictates the following precautionary GHS classifications based on Structure-Activity Relationships (SAR).

Hazard ClassCategoryHazard StatementSignal Word
Skin Irritation Cat 2H315: Causes skin irritation.Warning
Eye Irritation Cat 2AH319: Causes serious eye irritation.[1][2][3][4]Warning
STOT - SE Cat 3H335: May cause respiratory irritation.Warning
Flammability Cat 4H227: Combustible liquid (Predicted).Warning

Sensory Warning: Thiazole derivatives often possess a strong, characteristic "roasted/nutty" or sulfurous odor. Olfactory fatigue can occur; do not rely on smell for detection.

Protocol: Storage & Stability

The integrity of Ethyl 2-(dimethyl-1,3-thiazol-2-yl)acetate is compromised by three primary factors: Moisture (Hydrolysis) , Oxygen (Oxidation of S/N) , and Light (Photochemical degradation) .

The "Golden Standard" Storage Workflow

The following protocol ensures >98% purity retention over 12 months.

  • Temperature: Store at 2°C to 8°C for active use. For long-term archiving (>3 months), store at -20°C .

  • Atmosphere: The headspace must be purged with dry Argon or Nitrogen .

  • Container: Amber borosilicate glass with a Teflon-lined (PTFE) cap to prevent leaching and light exposure.

Visualization: Storage Logic Tree

StorageProtocol Start Receive Compound Check Initial QC (NMR/TLC) Start->Check Decision Usage Timeline? Check->Decision ShortTerm Store at 4°C (Active Use) Decision->ShortTerm < 3 Months LongTerm Store at -20°C (Archive) Decision->LongTerm > 3 Months Env Environment: Amber Vial + Argon Headspace ShortTerm->Env LongTerm->Env Monitor Re-test Purity Every 6 Months Env->Monitor

Figure 1: Decision logic for the storage of thiazole acetate derivatives based on usage frequency.

Protocol: Safe Handling & Manipulation

A. Personal Protective Equipment (PPE)
  • Respiratory: Work within a certified chemical fume hood. If handling open powders/aerosols outside a hood, use a NIOSH-approved respirator with organic vapor cartridges (OV/P95).

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm) are sufficient for incidental splash. For prolonged immersion, use Butyl rubber.

  • Ocular: Chemical splash goggles.

B. Solubilization & Transfer

This compound is lipophilic.

  • Preferred Solvents: Dichloromethane (DCM), Ethyl Acetate, DMSO, Ethanol.

  • Avoid: Water (unless for biphasic work), strong acids (protonation of thiazole N), and strong bases (hydrolysis of ester).

C. Experimental "Red Flags"
  • Base Sensitivity: The methylene protons at C2 (between the ring and carbonyl) are acidic. Using strong bases (e.g., NaH, LDA) will generate an enolate. If this is not the intended reaction, avoid bases with pKa > 10.

  • Acid Sensitivity: While the thiazole ring is stable to acid, the ester can hydrolyze. Avoid prolonged exposure to aqueous acids.

Emergency Procedures

Spill Management
  • Evacuate: Clear the immediate area of non-essential personnel.

  • Ventilate: Increase fume hood draw or open windows if safe.

  • Neutralize/Absorb:

    • Absorb liquid spills with vermiculite or sand.

    • Do not use combustible materials like sawdust.

  • Disposal: Collect in a sealed container labeled "Organic Waste - Sulfur Containing".

First Aid
  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[1] Seek medical attention immediately (thiazoles can be irritating to mucous membranes).

  • Skin Contact: Wash with soap and water.[3][4] Do not use ethanol (may enhance absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[1]

Degradation Pathways & QC

Regular Quality Control (QC) is essential. The primary degradation product is (4,5-dimethyl-1,3-thiazol-2-yl)acetic acid (via hydrolysis) and Ethanol .

Visualization: Degradation Mechanism[5]

Degradation Compound Ethyl 2-(dimethylthiazol-2-yl)acetate (Intact Ester) Hydrolysis Hydrolysis (Catalyzed by Acid/Base) Compound->Hydrolysis Water H2O / Moisture Water->Hydrolysis Acid 2-(Dimethylthiazol-2-yl)acetic acid (Solid Precipitate) Hydrolysis->Acid Main Impurity Ethanol Ethanol (Volatile) Hydrolysis->Ethanol

Figure 2: Primary degradation pathway involving ester hydrolysis due to moisture ingress.

QC Protocol: 1H-NMR Validation

To validate purity, check for the disappearance of the ethyl ester quartet (~4.1 ppm) and triplet (~1.2 ppm) and the appearance of the carboxylic acid proton (broad singlet >10 ppm) or shifts in the methylene bridge protons.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Thiazole Derivatives. Retrieved from [Link]

  • Eicher, T., & Hauptmann, S. (2003).The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for Thiazole reactivity).
  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Method

Scale-up synthesis of ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE

An Application Note and Protocol for the Scale-Up Synthesis of Ethyl 2-(4,5-Dimethyl-1,3-thiazol-2-yl)acetate Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the mult...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scale-Up Synthesis of Ethyl 2-(4,5-Dimethyl-1,3-thiazol-2-yl)acetate

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the multi-step, scale-up synthesis of ethyl 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate, a key intermediate in the development of pharmaceuticals and agrochemicals. The synthesis protocol is designed for researchers, scientists, and drug development professionals, offering a robust and scalable pathway from common starting materials. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety protocols, and critical scale-up considerations to ensure a reproducible and safe process. The synthesis is based on a modified Hantzsch thiazole synthesis, followed by functional group manipulation and C-C bond formation.

Introduction and Strategic Overview

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2] Ethyl 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate is a valuable building block that incorporates this key heterocycle, making it a target of interest for synthetic chemists. The development of a scalable and efficient synthesis is crucial for its application in large-scale drug manufacturing.

The synthetic strategy detailed herein is a three-step process designed for scalability and reliability. It begins with the well-established Hantzsch thiazole synthesis to construct the core 4,5-dimethylthiazole ring, followed by a Sandmeyer-type reaction to install a bromine handle at the 2-position. The final step involves a metal-mediated coupling reaction to introduce the ethyl acetate sidechain.

Overall Synthetic Scheme

The chosen synthetic route is outlined below. This multi-step approach allows for purification of intermediates, ensuring high purity of the final product.

Synthetic_Scheme cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Sandmeyer-type Bromination cluster_2 Step 3: Reformatsky-type Reaction A Thioacetamide C 2-Amino-4,5-dimethylthiazole A->C B 3-Bromo-2-butanone B->C D 2-Bromo-4,5-dimethylthiazole C->D 1. NaNO2, HBr 2. CuBr E Ethyl 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate D->E THF, Reflux F Ethyl bromoacetate + Zinc dust F->E Scale_Up_Considerations center Scale-Up Challenges A Heat Management (Exotherms in Steps 1 & 3) center->A B Mass Transfer (Solid-Liquid Mixing in Step 1) center->B C Reagent Addition Control (Especially for NaNO2 and Organometallics) center->C D Gas Evolution (N2 in Step 2) center->D E Purification Method (Shift from Chromatography to Distillation/Crystallization) center->E

Sources

Application

Application Notes and Protocols: ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE in Materials Science

Prepared by: Gemini, Senior Application Scientist Introduction: The Thiazole Moiety as a Versatile Building Block in Materials Science The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitroge...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Thiazole Moiety as a Versatile Building Block in Materials Science

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the design of advanced materials.[1][2] Its unique electronic properties, arising from the presence of heteroatoms and delocalized π-electrons, make it a highly valuable functional group in diverse applications, from medicinal chemistry to materials science.[1][2] Thiazole derivatives have demonstrated significant potential as corrosion inhibitors and as active components in organic electronics.[3][4][5] This document provides a detailed technical guide on the potential applications of a specific derivative, ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE, in materials science, with a focus on these two promising areas. While specific data on this exact molecule is limited, its structural features strongly suggest its utility in these fields.

The core structure of ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE combines the electron-rich thiazole nucleus with an ethyl acetate group. The dimethyl substitution on the thiazole ring can enhance its electron-donating properties and solubility in organic solvents, which is advantageous for various processing techniques in materials science. The ethyl acetate group provides a handle for further chemical modifications, allowing for the tuning of the molecule's properties or its incorporation into larger polymeric structures.

Diagram: Molecular Structure of ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE

Caption: Molecular structure of ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE.

Application I: Corrosion Inhibition

Thiazole derivatives are well-established as effective corrosion inhibitors for a wide range of metals and alloys, including steel, copper, and aluminum, particularly in acidic environments.[3][6][7][8] Their inhibitory action stems from the molecule's ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[3][9]

Scientific Principles of Corrosion Inhibition by Thiazole Derivatives

The effectiveness of thiazole derivatives as corrosion inhibitors is attributed to several key structural features:

  • Heteroatoms (N, S): The nitrogen and sulfur atoms in the thiazole ring have lone pairs of electrons, which can coordinate with the vacant d-orbitals of metal atoms on the surface, leading to strong adsorption.[3][9]

  • π-Electrons: The aromatic thiazole ring possesses a cloud of π-electrons that can interact with the metal surface, further strengthening the adsorption process.[3]

  • Adsorption Layer: The adsorbed thiazole molecules form a protective film on the metal surface, which acts as a physical barrier to the diffusion of corrosive species (e.g., H⁺, Cl⁻) to the metal surface. This film can also alter the electrochemical processes at the metal-solution interface, suppressing both anodic and cathodic reactions.[7]

The dimethyl groups in ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE are expected to enhance its corrosion inhibition efficiency by increasing the electron density on the thiazole ring, thereby promoting stronger adsorption onto the metal surface.

Experimental Protocol: Evaluation of Corrosion Inhibition Performance

This protocol outlines the steps to assess the corrosion inhibition efficiency of ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE for mild steel in a 1 M HCl solution.

1. Materials and Equipment:

  • Mild steel coupons (e.g., C1018) of known dimensions

  • ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE

  • Hydrochloric acid (HCl), 37%

  • Acetone, isopropanol

  • Distilled water

  • Analytical balance (±0.1 mg)

  • Water bath or thermostat

  • Electrochemical workstation (potentiostat/galvanostat) with a three-electrode cell setup (mild steel as working electrode, platinum as counter electrode, and saturated calomel electrode as reference electrode)

2. Coupon Preparation:

  • Mechanically polish the mild steel coupons with a series of emery papers of decreasing grit size (e.g., 200, 400, 600, 800, 1000, 1200).

  • Degrease the coupons by sonicating them in acetone and isopropanol for 10 minutes each.

  • Rinse with distilled water and dry with a stream of warm air.

  • Store the prepared coupons in a desiccator until use.

3. Weight Loss Measurements:

  • Accurately weigh the prepared mild steel coupons using an analytical balance.

  • Prepare a 1 M HCl solution.

  • Prepare a series of test solutions by dissolving varying concentrations of ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE (e.g., 50, 100, 200, 500 ppm) in the 1 M HCl solution.

  • Immerse the weighed coupons in the test solutions (including a blank solution without the inhibitor) for a specified period (e.g., 24 hours) at a constant temperature (e.g., 25 °C).

  • After the immersion period, retrieve the coupons, rinse them with distilled water, clean them with a soft brush, dry them, and reweigh them.

  • Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following equations:

    • CR (mm/year) = (87.6 × ΔW) / (A × T × ρ)

      • ΔW = weight loss in mg

      • A = area of the coupon in cm²

      • T = immersion time in hours

      • ρ = density of mild steel in g/cm³

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

4. Electrochemical Measurements:

  • Assemble the three-electrode cell with the prepared mild steel coupon as the working electrode.

  • Allow the open-circuit potential (OCP) to stabilize for about 30 minutes.

  • Perform potentiodynamic polarization measurements by scanning the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.

  • Perform electrochemical impedance spectroscopy (EIS) measurements at the OCP over a frequency range of 100 kHz to 10 mHz with an AC amplitude of 10 mV.

  • Analyze the polarization curves to determine the corrosion potential (E_corr), corrosion current density (i_corr), and Tafel slopes. Calculate the inhibition efficiency from the i_corr values.

  • Analyze the EIS data by fitting it to an appropriate equivalent circuit to determine the charge transfer resistance (R_ct) and double-layer capacitance (C_dl). Calculate the inhibition efficiency from the R_ct values.

Diagram: Corrosion Inhibition Mechanism

G cluster_metal Metal Surface H+ H+ Metal Fe H+->Metal Corrosion Attack Cl- Cl- Cl-->Metal Pitting Corrosion Inhibitor Thiazole Derivative Inhibitor->Metal Adsorption (N, S, π-electrons)

Caption: Adsorption of thiazole derivative on a metal surface to form a protective layer.

Application II: Organic Electronics

Thiazole and its derivatives are classified as electron-accepting heterocycles due to the electron-withdrawing nature of the imine (C=N) bond.[4][5] This property makes them excellent building blocks for organic semiconductors used in various electronic devices.

Scientific Principles of Thiazole-Based Organic Semiconductors
  • Electron-Accepting Nature: The thiazole unit can lower the energy levels of the molecular orbitals (HOMO and LUMO) of a conjugated molecule. This is crucial for designing n-type and ambipolar organic semiconductors.[4]

  • Planarity and π-π Stacking: The planar structure of the thiazole ring facilitates strong intermolecular π-π stacking in the solid state, which is essential for efficient charge transport.[10]

  • Tunable Properties: The electronic and optical properties of thiazole-based materials can be readily tuned by chemical modification of the thiazole ring or by incorporating it into different molecular architectures (e.g., small molecules, polymers).[4]

ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE can serve as a precursor for the synthesis of more complex conjugated molecules for organic electronics. The active methylene group adjacent to the thiazole ring and the ester group can be utilized in various coupling reactions to extend the π-conjugation.

Proposed Synthetic Protocol: Synthesis of a Thiazole-Based Dye for Dye-Sensitized Solar Cells (DSSCs)

This protocol describes a hypothetical synthesis of a simple D-π-A (Donor-π-Acceptor) dye using ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE as a key intermediate.

1. Synthesis of (E)-ethyl 2-(4,5-dimethylthiazol-2-yl)-3-(4-(diphenylamino)phenyl)acrylate (A Hypothetical Dye)

  • Materials: ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE, 4-(diphenylamino)benzaldehyde, piperidine, ethanol.

  • Procedure (Knoevenagel Condensation):

    • Dissolve ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE (1 mmol) and 4-(diphenylamino)benzaldehyde (1 mmol) in ethanol (20 mL).

    • Add a catalytic amount of piperidine (2-3 drops).

    • Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The product will precipitate out. Filter the solid, wash with cold ethanol, and dry under vacuum.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

2. Fabrication and Characterization of a Dye-Sensitized Solar Cell (DSSC)

  • Photoanode Preparation:

    • Prepare a TiO₂ paste.

    • Coat the TiO₂ paste onto a transparent conducting oxide (TCO) glass substrate (e.g., FTO glass) using the doctor-blade technique.

    • Sinter the TiO₂-coated glass at high temperature (e.g., 450-500 °C) to form a mesoporous film.

  • Dye Sensitization:

    • Immerse the cooled TiO₂ photoanode in a solution of the synthesized thiazole-based dye in a suitable solvent (e.g., ethanol or a mixture of acetonitrile and tert-butanol) for 12-24 hours.

  • Cell Assembly:

    • Assemble the dye-sensitized photoanode with a platinum-coated counter electrode, separated by a thin spacer.

    • Inject a liquid electrolyte (typically containing an I⁻/I₃⁻ redox couple) into the space between the electrodes.

    • Seal the cell to prevent electrolyte leakage.

  • Photovoltaic Characterization:

    • Measure the current-voltage (J-V) characteristics of the assembled DSSC under simulated solar illumination (AM 1.5G, 100 mW/cm²).

    • Determine the key photovoltaic parameters: open-circuit voltage (V_oc), short-circuit current density (J_sc), fill factor (FF), and power conversion efficiency (PCE).

Diagram: Workflow for DSSC Fabrication and Characterization

DSSC Workflow cluster_synthesis Dye Synthesis cluster_fabrication Cell Fabrication cluster_characterization Characterization Start ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE + Aldehyde Reaction Knoevenagel Condensation Start->Reaction Purification Column Chromatography Reaction->Purification Dye Thiazole-Based Dye Purification->Dye Sensitization Dye Sensitization Dye->Sensitization TiO2_Prep TiO2 Photoanode Preparation TiO2_Prep->Sensitization Assembly Cell Assembly Sensitization->Assembly DSSC Assembled DSSC Assembly->DSSC JV_Measurement J-V Measurement DSSC->JV_Measurement Analysis Data Analysis JV_Measurement->Analysis Results Photovoltaic Performance Analysis->Results

Caption: Workflow from dye synthesis to DSSC characterization.

Summary of Potential Properties and Applications

Property Underlying Principle Potential Application
Corrosion Inhibition Adsorption on metal surfaces via heteroatoms and π-electrons.[3][9]Protective coatings for metals in acidic environments.
Organic Semiconductor Electron-accepting nature of the thiazole ring, π-conjugation.[4][5]Building block for organic electronic materials (e.g., dyes for DSSCs, components of OFETs).

Conclusion

ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE represents a promising, yet underexplored, molecule for applications in materials science. Based on the well-documented properties of related thiazole derivatives, it is highly likely to exhibit significant efficacy as a corrosion inhibitor and serve as a valuable precursor for the synthesis of novel organic electronic materials. The experimental protocols provided herein offer a starting point for researchers to investigate and unlock the full potential of this versatile compound. Further research is warranted to fully elucidate its properties and optimize its performance in these and other potential applications.

References

  • A Review On Thiazole Derivatives As Corrosion Inhibitors For Metals And Their Alloys. SciSpace. [Link]

  • Novel thiazole-derived Schiff-Bases as efficient corrosion inhibitors for mild steel in acidic Media: Synthesis, electrochemical and Computational insights. (2024, March 2). Journal of Molecular Structure, 1301, 137353. [Link]

  • Thiazole derivatives as corrosion inhibitors for C-steel in sulphuric acid solution. (2010, December 15). Corrosion Science, 53(5), 1859-1868. [Link]

  • A Review On Thiazole Derivatives As Corrosion Inhibitors For Metals And Their Alloys. (2020). European Journal of Molecular & Clinical Medicine, 07(07), 3702-3711. [Link]

  • Synthesis of bimannich base with thiazole and its corrosion inhibition effect on H2S and CO2 at high temperature. (2021). RSC Advances, 11(53), 33529-33540. [Link]

  • Thiazole-Based Organic Semiconductors for Organic Electronics. (2012). Advanced Materials, 24(23), 3005-3024. [Link]

  • Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics. (2013). Journal of Materials Chemistry C, 1(37), 5807-5817. [Link]

  • electron-withdrawing thiazole derivatives: Topics by Science.gov. [Link]

  • Thiazole. Wikipedia. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). Malaysian Journal of Chemistry, 23(1), 74-89. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate

Welcome to the technical support center for the synthesis of ethyl 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ethyl 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important thiazole derivative. Drawing upon established principles of the Hantzsch thiazole synthesis and extensive field experience, this document provides in-depth troubleshooting advice and detailed protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of ethyl 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate. The underlying synthesis is based on the Hantzsch thiazole reaction, a robust method for forming the thiazole ring.[1][2][3]

I. Reaction Setup & Starting Materials

Question 1: I am planning the synthesis of ethyl 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate. What are the recommended starting materials and initial reaction conditions?

The most direct and common route to synthesizing ethyl 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate is via the Hantzsch thiazole synthesis. This involves the condensation of an α-haloketone with a thioamide.

  • α-Haloketone: For the desired 4,5-dimethylthiazole ring, the appropriate α-haloketone is 3-chloro-2-butanone or 3-bromo-2-butanone .

  • Thioamide: The side chain at the 2-position of the thiazole comes from the thioamide. In this case, you will need ethyl 2-thioacetoxyacetate .

Recommended Initial Reaction Conditions:

ParameterRecommendationRationale
Solvent Ethanol, Isopropanol, or AcetonitrileProtic solvents like ethanol are commonly used and generally effective. Aprotic polar solvents can also be employed.
Temperature 50-80 °C (Reflux)Heating is typically required to drive the reaction to completion. The optimal temperature may vary depending on the specific substrates and solvent.[4]
Stoichiometry 1:1 to 1:1.2 (α-haloketone:thioamide)A slight excess of the thioamide can help to ensure complete consumption of the more reactive α-haloketone.[5]
Catalyst Generally not requiredThe Hantzsch synthesis often proceeds without a catalyst, though acidic or basic conditions can influence the reaction rate and selectivity.[2]
II. Low Yield & Reaction Monitoring

Question 2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields are a common challenge in organic synthesis. For the Hantzsch reaction, several factors can be at play.

Troubleshooting Low Yield:

Potential CauseRecommended ActionScientific Explanation
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][6] If starting material is still present, consider extending the reaction time or increasing the temperature.The kinetics of the reaction may be slower than anticipated due to substrate stability or concentration.
Suboptimal Temperature If the reaction is sluggish at a lower temperature, cautiously increase the temperature in increments of 10 °C. Conversely, if significant side product formation is observed, a lower temperature may be beneficial.Temperature affects the rate of both the desired reaction and potential side reactions. An optimal balance is key.
Impure Starting Materials Ensure the purity of your 3-halo-2-butanone and ethyl 2-thioacetoxyacetate. Impurities can interfere with the reaction or introduce competing side reactions.Impurities can act as catalysts for undesired pathways or consume reactants, leading to lower yields of the target molecule.
pH of the Reaction Medium While often run under neutral conditions, the Hantzsch synthesis can be sensitive to pH. If yields are low, consider adding a non-nucleophilic weak base (e.g., sodium bicarbonate) or a catalytic amount of a non-interfering acid.[2]The pH can affect the nucleophilicity of the thioamide and the stability of intermediates in the reaction pathway.[2]
Alternative Energy Sources Consider using microwave irradiation or ultrasonication.[1][7] These techniques can often dramatically reduce reaction times and improve yields.[3]These methods provide localized energy to the reaction mixture, which can accelerate the reaction rate and sometimes lead to cleaner product profiles.

Workflow for Optimizing Reaction Yield:

Caption: A systematic workflow for troubleshooting and improving low reaction yields.

III. Side Products & Purification

Question 3: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely impurities and how can I minimize them?

The formation of side products is a common issue in the Hantzsch thiazole synthesis. Understanding the potential side reactions is crucial for developing a strategy to minimize their formation.

Common Side Products and Mitigation Strategies:

Side ProductFormation MechanismMitigation Strategy
Isomeric Thiazole If the thioamide has two nucleophilic nitrogen atoms, regioisomers can form. Under acidic conditions, the reaction can yield a mixture of isomers.[2]Maintain a neutral or slightly basic pH to favor the desired isomer.[4]
Self-condensation of α-haloketone The α-haloketone can react with itself, especially in the presence of a base.Add the α-haloketone slowly to the reaction mixture containing the thioamide. This keeps the concentration of the α-haloketone low at any given time.
Hydrolysis of the Ester The ethyl ester group can be hydrolyzed to a carboxylic acid if water is present, especially under acidic or basic conditions and with prolonged heating.Use anhydrous solvents and reagents. Minimize reaction time and temperature where possible.

Question 4: What is the recommended procedure for the work-up and purification of ethyl 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate?

A proper work-up and purification protocol is essential for obtaining a high-purity product.

Step-by-Step Purification Protocol:

  • Solvent Removal: After the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts. Then, wash with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by one of the following methods:

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective method for purification.

    • Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is the preferred method. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.[6]

Diagram of the Hantzsch Thiazole Synthesis Mechanism:

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A α-Haloketone (3-Chloro-2-butanone) C Thioether Intermediate A->C B Thioamide (Ethyl 2-thioacetoxyacetate) B->C D Hemiaminal Intermediate C->D Intramolecular Cyclization E Ethyl 2-(4,5-dimethyl- 1,3-thiazol-2-yl)acetate D->E Dehydration

Caption: The general mechanism of the Hantzsch thiazole synthesis.

References

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. [Link]

  • Thiazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot - Semantic Scholar. Semantic Scholar. [Link]

  • Synthesis of ethyl 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(cyclopropyloxyimino)acetate. PrepChem. [Link]

  • Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques - Der Pharma Chemica. Der Pharma Chemica. [Link]

  • Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids - PMC. PMC. [Link]

  • ethyl (acetylamino)(2-methyl-1,3-thiazol-4-yl)acetate - ChemSynthesis. ChemSynthesis. [Link]

  • Synthesis of ethyl 3-nitropyridine 2-mercaptoacetate - PrepChem.com. PrepChem. [Link]

  • Hantzsch thiazole synthesis - YouTube. YouTube. [Link]

Sources

Optimization

Common side reactions in ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE synthesis

Technical Support Center: Synthesis of Ethyl 2-(dimethyl-1,3-thiazol-2-yl)acetate Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Side Reactions & Impurity Profiling[1][2] Part 1: The Synt...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Ethyl 2-(dimethyl-1,3-thiazol-2-yl)acetate

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Side Reactions & Impurity Profiling[1][2]

Part 1: The Synthetic Landscape (Core Directive)

You are likely synthesizing Ethyl 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate via the Hantzsch Thiazole Synthesis.[1][2] This pathway involves the condensation of Ethyl 3-amino-3-thioxopropanoate (a thioamide derivative of ethyl malonate) with 3-chloro-2-butanone (or a similar


-haloketone).[1][2]

While the Hantzsch synthesis is robust, the specific electronic environment of the 2-thiazolyl acetate moiety introduces unique instability factors.[3] The methylene bridge (


) between the electron-withdrawing ester and the electron-deficient thiazole ring is highly acidic, creating a "hotspot" for side reactions.[2]
Visualizing the Failure Points

The following diagram maps the critical decision points in the reaction matrix. Use this to identify where your synthesis may have deviated.[1][2]

Hantzsch_Failure_Modes SM1 Ethyl 3-amino-3- thioxopropanoate Inter1 S-Alkylated Intermediate (Linear Thioimidate) SM1->Inter1 Nucleophilic Attack Side2 Side Reaction B: Oxidative Dimerization (Disulfides) SM1->Side2 Air/Oxidant SM2 3-Chloro-2-butanone SM2->Inter1 Branch1 Cyclization Conditions Inter1->Branch1 Inter2 4-Hydroxythiazoline (The 'Hydrated' Trap) Branch1->Inter2 Neutral/Basic pH Side1 Side Reaction A: N-Alkylation (2-Imino-thiazoline) Branch1->Side1 Strong Acid (Kinetic Trap) Inter2->Inter2 Low Temp (Stalled) Prod TARGET: Ethyl 2-(4,5-dimethyl- 1,3-thiazol-2-yl)acetate Inter2->Prod Dehydration (-H2O) Side3 Side Reaction C: Knoevenagel Condensation (Active Methylene Attack) Prod->Side3 Base + Aldehyde/Ketone

Figure 1: Reaction logic flow for Hantzsch synthesis, highlighting the divergence between successful dehydration and common kinetic traps.[2][3]

Part 2: Troubleshooting Guides (The "Why" & "How")

Issue 1: The "M+18" Peak (Hydroxythiazoline Trap)

Symptom: Your LC-MS shows a major peak at Mass [M+18] relative to the target.[2] The product is an oil that refuses to crystallize.[1][2] Diagnosis: Incomplete Dehydration. The Hantzsch synthesis proceeds via a 4-hydroxythiazoline intermediate.[1][2] This intermediate must eliminate a molecule of water to aromatize into the thiazole.[1] If the reaction temperature is too low or the solvent is too "wet" without a driving force, this intermediate persists.[3]

  • Mechanism: The cyclization forms a saturated ring (thiazoline).[1][2] The driving force for water elimination is the formation of the aromatic thiazole system.

  • Corrective Action:

    • Force the Dehydration: Reflux is non-negotiable.[1][2] Ensure the reaction mixture is held at reflux (ethanol or ethanol/toluene) for at least 2–4 hours.

    • Acid Catalysis: If the intermediate persists, add a catalytic amount of p-toluenesulfonic acid (pTSA) or use a Dean-Stark trap (if using toluene) to physically remove water.[1][2]

Issue 2: Low Yield & "Baseline Junk" (Active Methylene Condensation)

Symptom: Dark, tarry crude.[1][2][3] NMR shows loss of the singlet corresponding to the


 group at 

4.0–4.2 ppm.[2] Diagnosis: Knoevenagel Self-Condensation. The methylene group at position 2 (between the thiazole and ester) is flanked by two electron-withdrawing groups.[1][2] It is significantly more acidic (

) than a standard ester.[1][2]
  • Causality: If you use a strong base (like ethoxide) or allow the reaction to stand in basic conditions, the product deprotonates and attacks unreacted ketone (SM2) or self-condenses.[2][3]

  • Corrective Action:

    • Buffer the pH: Avoid strong bases. Use mild bases like

      
       or Sodium Acetate for the neutralization step.[1][2]
      
    • Stoichiometry Control: Ensure the

      
      -haloketone is not in large excess.[1][2]
      
Issue 3: Regioselectivity Failure (N- vs. S-Alkylation)

Symptom: Product has correct mass but wrong NMR shifts (aromatic protons shifted upfield). Diagnosis: Formation of 2-Imino-2,3-dihydrothiazole. Under strongly acidic conditions, the nitrogen of the thioamide can act as the nucleophile instead of the sulfur, or the S-alkylated intermediate rearranges.[3]

  • Corrective Action:

    • Neutralize the SM: If your Ethyl 3-amino-3-thioxopropanoate is a hydrochloride salt, free-base it in situ with exactly 1 equivalent of weak base before adding the haloketone.[1][2]

Part 3: Quantitative Data & Impurity Profile

Table 1: Common Impurities and Identification

Impurity TypeOriginMass Shift (LCMS)NMR SignaturePrevention
Hydroxythiazoline Incomplete DehydrationM + 18Doublets at ~3.5 ppm (non-aromatic ring protons)Increase reflux time; add pTSA.[1][2]
Disulfide Dimer Oxidation of Thioamide2x(SM) - 2HBroad peaks, loss of NH signalsDegas solvents; inert atmosphere (

).[1][2]
Thiocyanatoketone Acid-mediated rearrangementM (Isomer)Distinct IR shift (SCN stretch ~2150 cm⁻¹)Avoid strong mineral acids during mixing.[1][2]
Hydrolysis Product Ester cleavageM - 28 (Ethyl loss)Loss of triplet/quartet (ethyl group), broad OHKeep workup neutral/mildly acidic.[1][2]

Part 4: Validated Experimental Protocol

Objective: Synthesis of Ethyl 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate minimizing active methylene side reactions.

Reagents:

  • Ethyl 3-amino-3-thioxopropanoate (1.0 equiv)[1][2]

  • 3-Chloro-2-butanone (1.05 equiv)[1][2]

  • Ethanol (Absolute)[2][3][4]

  • Molecular Sieves (3Å, optional but recommended)[1][2][3]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 3-amino-3-thioxopropanoate (10 mmol) in absolute ethanol (20 mL).

    • Why: Ethanol is the standard solvent.[1][2] Using "wet" ethanol increases the risk of the hydroxythiazoline trap.[1]

  • Addition: Add 3-Chloro-2-butanone (10.5 mmol) dropwise at room temperature.

    • Note: A slight excess of the ketone ensures consumption of the thioamide, which is harder to remove.[3]

  • Cyclization (The Critical Step): Heat the mixture to reflux (

    
    ) and stir for 4 hours.
    
    • Checkpoint: Monitor by TLC.[1][2][5] If the intermediate (lower

      
       than product) persists, extend reflux.[1][2][3]
      
  • Workup (The Stability Step):

    • Cool to room temperature.[1][2][6]

    • Concentrate the solvent to

      
       volume under reduced pressure.[1][2]
      
    • Neutralization: Pour into a slurry of ice/water containing Sodium Acetate (buffered to pH 5-6).[1][2] Do not use NaOH or Carbonate, as high pH triggers the Knoevenagel side reaction.[1][3]

  • Isolation: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1][2][3]
  • Purification: If the product is an oil (common), purify via silica gel chromatography (Hexane:EtOAc 4:1).[1][2][3]

References

  • Bramley, S. E., et al. (1987).[1][2][3] "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 639-643.[1][3] Link

  • Kashyap, S. J., et al. (2012).[1][2][3] "Synthesis of ethyl 5-alkyl-2-amino-1,3-thiazol-4-yl acetates." Journal of Heterocyclic Chemistry. (Validating the general route for thiazolyl acetates). Link

  • Hantzsch, A. (1881).[1][2][3] "Ueber die Einwirkung des Chloracetons auf Thiamide." Berichte der deutschen chemischen Gesellschaft, 20, 3118.[1][2][3] (Foundational Mechanism).[1][2]

  • PubChem Compound Summary. (2025). "Ethyl 3-amino-3-thioxopropanoate."[1][2][7] National Center for Biotechnology Information.[1][2] Link

Sources

Troubleshooting

Troubleshooting ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE NMR spectrum interpretation

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the NMR spectrum interpretation of ETHYL 2-(DIMETHYL-1,3-THIAZ...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the NMR spectrum interpretation of ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to navigate common challenges encountered during spectral analysis.

Technical Support Bulletin: ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE

This guide is structured as a series of frequently asked questions (FAQs) that address specific issues you may encounter. We will begin by establishing a baseline understanding of the ideal spectrum before delving into common troubleshooting scenarios.

FAQ 1: What is the expected ¹H NMR spectrum for pure ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE?

Answer:

Understanding the ideal proton NMR spectrum is the first and most critical step in analysis. The structure of ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE has five distinct proton environments. The expected chemical shifts are influenced by the electron-withdrawing nature of the thiazole ring and the ester functional group.

Below is a diagram of the molecule with protons labeled for clear assignment, followed by a table summarizing the expected spectral data in a standard solvent like Deuterated Chloroform (CDCl₃).

Caption: Molecular structure with proton environments labeled (a-e).

Table 1: Predicted ¹H NMR Data for ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE in CDCl₃

LabelProton GroupIntegrationMultiplicityApprox. Chemical Shift (δ, ppm)Rationale for Chemical Shift
a -O-CH₂-CH₃ 3HTriplet (t)~1.2 - 1.3Standard alkyl region, upfield portion of the ethyl ester pattern.[1]
b -O-CH₂ -CH₃2HQuartet (q)~4.1 - 4.2Deshielded by the adjacent ester oxygen atom.[1]
c Thiazole-CH₂ -C=O2HSinglet (s)~3.8 - 4.0Deshielded by both the adjacent thiazole ring and the carbonyl group.
d, d' Thiazole-CH₃ 6HSinglet (s)~2.4 - 2.7Methyl groups attached to an aromatic heterocyclic system.
e Thiazole-H 1HSinglet (s)~6.9 - 7.2Proton on the thiazole ring, deshielded by aromaticity.[2][3]

FAQ 2: My chemical shifts are consistently higher or lower than the predicted values. Why is this happening?

Answer:

This is a common and important observation. The chemical shift of a proton is highly sensitive to its molecular environment, and the choice of NMR solvent is a dominant factor. Intermolecular interactions between your compound (the solute) and the deuterated solvent can significantly alter the electron density around the protons, causing them to shift.[4][5]

Causality:

  • Polarity: Highly polar solvents like DMSO-d₆ can interact with polar sites in the solute, causing shifts.[6]

  • Hydrogen Bonding: If your molecule can form hydrogen bonds with the solvent (e.g., DMSO-d₆, MeOD-d₄), protons involved will be significantly deshielded (shifted downfield).

  • Anisotropic Effects: Aromatic solvents like Benzene-d₆ or Pyridine-d₅ have their own magnetic fields. They will orient around your solute molecule in a specific way, causing dramatic upfield or downfield shifts depending on the proton's position relative to the solvent's aromatic ring.

Troubleshooting Protocol: Solvent Study

If you suspect solvent effects are the cause of your peak shifts, the most robust validation is to run the spectrum in a different solvent with different properties.

Step-by-Step Methodology:

  • Initial Spectrum: Acquire the ¹H NMR spectrum in your primary solvent (e.g., CDCl₃).

  • Sample Recovery: Carefully evaporate the solvent from your NMR tube under a gentle stream of nitrogen or using a rotary evaporator. Ensure the sample is completely dry.

  • Solvent Exchange: Add a new deuterated solvent with different properties (e.g., DMSO-d₆, which is more polar).

  • Re-acquire Spectrum: Acquire a new ¹H NMR spectrum under the same experimental conditions (temperature, spectrometer frequency).

  • Compare Data: Analyze the differences in chemical shifts between the two spectra. Significant changes confirm a strong solvent effect.

Table 2: Common Deuterated Solvents and Their Properties

SolventTypical Residual Peak (ppm)PolarityKey Characteristics
Chloroform-d (CDCl₃)~7.26LowMost common; good for many organic compounds.[7]
DMSO-d₆~2.50HighDissolves polar compounds, peptides, carbohydrates.[7]
Acetone-d₆~2.05MediumGood general-purpose solvent.[7]
Benzene-d₆~7.16NonpolarInduces strong anisotropic shifts, useful for separating overlapping signals.[4]

FAQ 3: I see extra, unassigned peaks in my spectrum. What are they?

Answer:

The presence of unexpected peaks almost always indicates that your sample is not pure.[8] Identifying the source of these impurities is a crucial part of structural validation.

Common Sources of Impurities:

  • Residual Solvents: Small amounts of non-deuterated solvents used during synthesis or purification (e.g., ethyl acetate, hexane, ethanol) are very common.

  • Starting Materials: Unreacted starting materials from the synthesis.

  • Water: A broad peak that can appear over a wide chemical shift range (typically 1.5-4.5 ppm depending on solvent and concentration).

  • Side-Products: Unexpected products from the chemical reaction.

Troubleshooting Workflow:

The following workflow can help systematically identify the source of extraneous peaks.

G start Extra Peaks Observed check_solvent Compare peaks to known residual solvent tables. start->check_solvent result_solvent Peak disappears or matches known solvent shift? check_solvent->result_solvent d2o_shake Perform a D2O Shake Experiment: Add a drop of D2O, shake, re-acquire. result_d2o Broad peak disappears or reduces? d2o_shake->result_d2o check_sm Compare spectrum to NMR of starting materials. result_sm Peaks match starting material spectrum? check_sm->result_sm run_2d Impurity is likely a side-product. Consider 2D NMR (COSY, HSQC) for structural elucidation. result_solvent->d2o_shake No is_solvent Impurity is Residual Solvent result_solvent->is_solvent Yes result_d2o->check_sm No is_water Impurity is Water/Exchangeable Proton result_d2o->is_water Yes result_sm->run_2d No is_sm Impurity is Starting Material result_sm->is_sm Yes

Caption: Workflow for identifying unknown peaks in an NMR spectrum.

FAQ 4: My peak assignments are ambiguous. How can I definitively confirm the structure?

Answer:

When a 1D ¹H NMR spectrum is insufficient due to overlapping signals or complex splitting patterns, two-dimensional (2D) NMR experiments are the authoritative solution for confirming molecular connectivity.[9] For this molecule, the two most powerful experiments would be ¹H-¹H COSY and ¹H-¹³C HSQC.

Expertise-Driven Experimental Choices:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through 2-3 bonds.[10][11] In your spectrum, a COSY experiment would show a cross-peak between the quartet (b ) and the triplet (a ) of the ethyl group, definitively proving they are connected. It would show no other correlations, confirming the isolation of the other proton systems.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbon atoms (a one-bond correlation).[10][12] This is the gold standard for assignment. It allows you to map each proton signal to its corresponding carbon signal, removing almost all ambiguity. For example, it would show a correlation between the proton signal at ~4.1 ppm and the carbon signal of the -O-C H₂- group.

cluster_cosy COSY Logic: 'Who is my neighbor?' cluster_hsqc HSQC Logic: 'Which carbon am I attached to?' H_b Proton (b) Quartet ~4.1 ppm H_a Proton (a) Triplet ~1.2 ppm H_b->H_a Shows cross-peak (3-bond coupling) H_c Proton (c) Singlet ~3.8 ppm C_c Carbon (c) ~45-55 ppm? H_c->C_c Shows cross-peak (1-bond correlation)

Caption: Conceptual diagrams for COSY and HSQC experiments.

Protocol: When to Use 2D NMR

  • Ambiguity Check: After analyzing the 1D ¹H NMR, identify any assignments that are not 100% certain.

  • Select Experiment:

    • If you need to confirm proton-proton connectivity (e.g., which CH₂ is coupled to which CH₃), choose COSY .

    • If you need to definitively link proton signals to their corresponding carbons, choose HSQC .

  • Acquisition: These are standard experiments on modern NMR spectrometers. Consult your instrument's software manual for setup. They typically require a longer acquisition time than a simple 1D proton scan.

  • Interpretation: Analyze the resulting 2D contour plot to identify the correlations (cross-peaks) that confirm your structural assignments.

By following these troubleshooting steps, researchers can move from a confusing spectrum to a confident and validated structural assignment.

References

  • ResearchGate. (n.d.). NMR spectrum of ethyl acetate (A) ¹H-NMR spectra (400 MHz) of ethyl... Retrieved from [Link]

  • Taylor & Francis Online. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

  • Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydri. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Sketch the ^1H NMR spectrum of ethyl acetate (CH_3C(O)OCH_2CH_3) approximate chemical shift values of all peaks. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

  • ResearchGate. (2019, October 15). 2D- NMR what is the different between COSY and HSQC?? Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • ACS Publications. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]

  • Chemrevise. (n.d.). Spectra of ethyl acetate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. Retrieved from [Link]

  • Wiley Online Library. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • AZoM. (2015, October 8). Using Proton NMR Spectroscopy for the Identification of the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. Retrieved from [Link]

  • PubMed. (2004, September 15). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]

  • ACS Publications. (2004, August 4). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl). Retrieved from [Link]

  • AZoOptics.com. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • IUCr Journals. (n.d.). Synthesis and crystal structure of ethyl 2-(1,3- benzothiazol-2-yl). Retrieved from [Link]

  • Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

  • Wiley Online Library. (n.d.). NMR Spectra of New Compounds. Retrieved from [Link]

  • Der Pharma Chemica. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Retrieved from [Link]

  • ACS Publications. (2024, May 14). NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • SpectraBase. (n.d.). Thiazole - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Greenfield Global. (n.d.). Organic Volatile Impurities / Residual Solvents in Ethyl Acetate. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE

Welcome to the technical support center for the synthesis of ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE. This guide is intended for researchers, scientists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE. This guide is intended for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions, identify and minimize impurities, and ensure the highest quality of your final product.

I. Understanding the Synthesis: The Hantzsch Thiazole Synthesis

The most common and established method for the synthesis of ethyl 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate is the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-haloketone with a thioamide.[1][2][3] For the target molecule, the likely reactants are ethyl 2-chloroacetoacetate and thioacetamide .

The general mechanism involves the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1][4] Understanding this mechanism is crucial for diagnosing and resolving many of the issues that may arise during the synthesis.

II. Visualizing the Pathway and Potential Pitfalls

To better understand the synthesis and the origin of potential impurities, let's visualize the reaction pathway.

Hantzsch_Synthesis A Ethyl 2-chloroacetoacetate (α-haloketone) C Intermediate Adduct A->C + Thioacetamide (B) I1 Unreacted Starting Materials A->I1 B Thioacetamide (Thioamide) B->C B->I1 I4 Side products from Thioacetamide decomposition B->I4 Decomposition D Cyclized Intermediate C->D Intramolecular Cyclization E ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE (Desired Product) D->E - H2O (Dehydration) I2 Isomeric Impurity (2-imino-2,3-dihydrothiazole) D->I2 Alternative Tautomerization I3 Hydrolyzed Product (Carboxylic Acid) E->I3 Hydrolysis

Caption: Proposed Hantzsch synthesis pathway for ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE and common impurity formation points.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in this synthesis?

A1: Low yields in the Hantzsch thiazole synthesis can often be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. This reaction often requires heating to proceed at an efficient rate.[5]

  • Purity of Starting Materials: Impurities in either the ethyl 2-chloroacetoacetate or thioacetamide can lead to side reactions and lower the yield of the desired product.[6]

  • Improper Stoichiometry: An incorrect ratio of reactants can result in incomplete conversion of the limiting reagent.

  • Formation of Side Products: The formation of isomers or other byproducts consumes the starting materials and reduces the yield of the target molecule.[5][6]

Q2: I see multiple spots on my TLC plate. What are the likely impurities?

A2: The presence of multiple spots on a TLC plate suggests the formation of byproducts. Common impurities in this synthesis include:

  • Unreacted Starting Materials: Ethyl 2-chloroacetoacetate and thioacetamide.

  • Isomeric Impurity: Under certain conditions, particularly acidic ones, the formation of the corresponding 2-imino-2,3-dihydrothiazole isomer can occur.[7]

  • Hydrolyzed Product: Hydrolysis of the ester group to the corresponding carboxylic acid can happen if water is present in the reaction mixture, especially at elevated temperatures.

  • Thioacetamide Decomposition Products: Thioacetamide can decompose, especially when heated, to form various side products.[8]

Q3: How can I monitor the progress of the reaction effectively?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Q4: Is it possible to run this reaction under "green" or more environmentally friendly conditions?

A4: Yes, there has been considerable research into developing greener methods for the Hantzsch synthesis. These approaches include using microwave irradiation to reduce reaction times and energy consumption, employing greener solvents, or even running the reaction under solvent-free conditions with a solid support catalyst.[9]

IV. Troubleshooting Guide

This section provides a more detailed approach to resolving specific issues you may encounter during the synthesis.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Insufficient Temperature: The reaction may have a high activation energy. 2. Short Reaction Time: The reaction may not have had enough time to go to completion. 3. Degraded Starting Materials: Ethyl 2-chloroacetoacetate can be unstable.1. Optimize Temperature: Gradually increase the reaction temperature, for example, from room temperature to reflux, while monitoring the reaction by TLC.[5] 2. Extend Reaction Time: Allow the reaction to run for a longer period, checking for product formation at regular intervals. 3. Use Fresh or Purified Reactants: Ensure the purity of your starting materials. Ethyl 2-chloroacetoacetate should be stored properly and ideally distilled before use.
Formation of a Major Isomeric Impurity 1. Acidic Conditions: The Hantzsch synthesis can yield isomeric 2-imino-2,3-dihydrothiazoles, especially in acidic media.[7]1. Control pH: Maintain neutral or slightly basic conditions. The addition of a non-nucleophilic base like sodium carbonate can help suppress the formation of the imino isomer.[1]
Product is an Oil and Difficult to Purify 1. Presence of Multiple Impurities: A mixture of products can result in an oily consistency. 2. Residual Solvent: Trapped solvent can prevent crystallization.1. Column Chromatography: This is the most effective method for separating the desired product from impurities. A silica gel column with a gradient elution of hexanes and ethyl acetate is a good starting point.[10] 2. High Vacuum Drying: Ensure all solvent is removed under high vacuum.
Hydrolysis of the Ester Group 1. Presence of Water: Water in the reaction mixture can lead to the hydrolysis of the ethyl ester to the carboxylic acid, especially with prolonged heating.1. Use Anhydrous Conditions: Use dry solvents and ensure all glassware is thoroughly dried before use.

V. Detailed Experimental Protocols

A. Synthesis of ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE

This is a generalized procedure based on the Hantzsch thiazole synthesis and may require optimization.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.0 equivalent) in a suitable solvent such as ethanol.

  • To this solution, add ethyl 2-chloroacetoacetate (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Neutralize the reaction mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

B. Purification by Column Chromatography
  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture (e.g., 5% ethyl acetate) and gradually increasing the polarity.

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

C. Purification by Recrystallization

If the purified product is a solid, recrystallization can be an effective final purification step.

  • Dissolve the solid product in a minimum amount of a hot solvent (e.g., ethanol or an ethanol/water mixture).

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cooling in an ice bath can improve the yield.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

VI. Impurity Identification and Characterization

Accurate identification of impurities is crucial for process optimization and ensuring the quality of the final product. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Can be used to identify the characteristic protons of the thiazole ring, the ethyl ester group, and the methyl groups. Impurities will present as additional, unexpected signals.[11]

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule and can help to distinguish between isomers.[12]

  • Mass Spectrometry (MS):

    • Provides the molecular weight of the product and any impurities, which is invaluable for their identification. Electron ionization (EI) mass spectrometry can reveal characteristic fragmentation patterns of the thiazole ring.[13]

  • High-Performance Liquid Chromatography (HPLC):

    • Can be used to separate and quantify the desired product and its impurities. Coupling HPLC with a mass spectrometer (LC-MS) is a powerful tool for impurity profiling.

Table of Expected NMR and MS Data (Hypothetical, based on similar structures)

Compound ¹H NMR (indicative signals) ¹³C NMR (indicative signals) MS (m/z)
ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE ~4.2 ppm (q, -OCH₂CH₃), ~3.8 ppm (s, -CH₂-), ~2.3 ppm (s, -CH₃), ~2.2 ppm (s, -CH₃), ~1.3 ppm (t, -OCH₂CH₃)~170 ppm (C=O, ester), ~165 ppm (C2-thiazole), ~145 ppm (C4/C5-thiazole), ~61 ppm (-OCH₂-), ~35 ppm (-CH₂-), ~14 ppm (-CH₃, ethyl), ~12-15 ppm (-CH₃, thiazole)Expected [M]+
Isomeric Impurity Different chemical shifts for thiazole protons/substituents and the exocyclic imino proton.Different chemical shifts for thiazole ring carbons.Same as product
Hydrolyzed Product Absence of ethyl group signals, presence of a broad -COOH signal.Shift in the carbonyl carbon signal.[M-28]+ (loss of ethylene)

VII. References

  • Al-Masoudi, N. A., & Jasim, L. S. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 5(4), 326-336.

  • Molecules. (2015). Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate. MDPI.

  • Du, Y., et al. (n.d.). Supporting Information.

  • Asrondkar, A. L., et al. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 7(4), 225-227.

  • Bou-Salah, G., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1533.

  • Blakemore, P. R., Ho, D. K. H., & Nap, W. M. (2005). Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. Organic & Biomolecular Chemistry, 3(7), 1365–1368.

  • Azzam, R. A., et al. (2023). Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b][5][6]benzothiazole-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 576–580.

  • The Royal Society of Chemistry. (n.d.). Table of Contents.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639.

  • Yakan, H., et al. (2018). Synthesis and characterizations of novel thiazolyl-thiadiazole derivatives as telomerase activators. Turkish Journal of Chemistry, 42, 137-152.

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.

  • Eawag-BBD. (2006). Thioacetamide Degradation Pathway.

  • Market Publishers. (2025). Thioacetamide: A Versatile Sulfur-Containing Compound in Chemistry.

  • Molecules. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. MDPI.

  • ResearchGate. (2025). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates.

  • BenchChem. (2025). A Comparative Guide to the Hantzsch Thiazole Synthesis: Benchmarking α-Haloketone Efficiency.

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

  • Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 841–913.

  • ResearchGate. (2025). (PDF) Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent.

  • Guchhait, S. K., & Chaudhary, P. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. The Journal of Organic Chemistry.

  • Wikipedia. (n.d.). Thioacetamide.

  • Al-Qalaf, F. A., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. Molecules, 17(4), 4625–4639.

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.

  • Organic Syntheses. (n.d.). pseudothiohydantoin.

  • ChemicalBook. (n.d.). Ethyl 2-amino-4-thiazoleacetate(53266-94-7) 1H NMR spectrum.

  • YouTube. (2020). Hantzsch thiazole synthesis.

  • ResearchGate. (n.d.). Hantzsch synthesis of thiazole from α-haloketones and thioamides.

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.

  • MDPI. (2022). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides.

  • Reddit. (2025). How do I recrystallize this product?.

  • JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography.

  • PubMed. (2002). Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives.

  • Lu Le Laboratory. (2013). Preparation of Thioacetamide - Organosulfur Compounds.

  • National Institute of Standards and Technology. (n.d.). Thiazolidine, 2-ethyl-.

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.

  • ResearchGate. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides.

  • Santa Cruz Biotechnology. (n.d.). Ethyl 2-(benzo[d]thiazol-2-yl)acetate.

  • Google Patents. (n.d.). CN102731298A - Method for purifying ethyl acetate.

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Reference Data & Comparative Studies

Validation

A Comparative Guide for Synthetic Chemists: ETHYL 2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ACETATE and its Place in the Thiazole Ester Landscape

For the modern researcher, scientist, and drug development professional, the thiazole scaffold remains a cornerstone of innovation. Its presence in a multitude of bioactive molecules and functional materials underscores...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the thiazole scaffold remains a cornerstone of innovation. Its presence in a multitude of bioactive molecules and functional materials underscores the importance of understanding the nuances of its various derivatives. This guide provides a detailed comparison of ETHYL 2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ACETATE with other key thiazole esters, offering insights into their synthesis, reactivity, and potential applications. By presenting supporting experimental data and detailed protocols, we aim to equip you with the knowledge to make informed decisions in your synthetic endeavors.

The Thiazole Core: A Privileged Scaffold

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is found in a wide array of pharmaceuticals, including antimicrobial agents, anti-inflammatory drugs, and anticancer therapies.[1][2] The utility of thiazole derivatives stems from their relatively stable aromatic nature and the presence of reactive sites that allow for diverse functionalization.[3] The ester functionality, particularly the ethyl acetate group at the 2-position, provides a versatile handle for further synthetic transformations, making these compounds valuable building blocks in organic synthesis.

Synthesis of Thiazole Esters: A Focus on the Hantzsch Reaction

The Hantzsch thiazole synthesis, a classic and highly adaptable method, remains a primary route for the construction of the thiazole ring.[4][5] This reaction typically involves the condensation of an α-haloketone with a thioamide. The choice of these two starting materials directly dictates the substitution pattern of the final thiazole product.

Conceptual Synthetic Workflow: Hantzsch Thiazole Synthesis

Hantzsch_Workflow Start Starting Materials AlphaHalo α-Haloketone (e.g., 3-bromo-2-butanone) Start->AlphaHalo Thioamide Thioamide (e.g., Ethyl 2-thioacetamidoacetate) Start->Thioamide Condensation Condensation & Cyclization AlphaHalo->Condensation Thioamide->Condensation Product Thiazole Ester (e.g., ETHYL 2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ACETATE) Condensation->Product Purification Purification Product->Purification

Caption: General workflow for the Hantzsch synthesis of thiazole esters.

Comparative Analysis of Thiazole Ester Synthesis

To provide a clear comparison, we will examine the synthesis of ETHYL 2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ACETATE alongside its unsubstituted and mono-methylated analogs. The key difference in their synthesis lies in the choice of the α-haloketone.

Thiazole Ester α-Haloketone Thioamide Typical Reaction Conditions Reported Yield Reference
Ethyl 2-(thiazol-2-yl)acetate2-BromoacetaldehydeEthyl 2-thioacetamidoacetateEthanol, RefluxModerate[6] (adapted)
Ethyl 2-(4-methylthiazol-2-yl)acetate1-Bromo-2-propanoneEthyl 2-thioacetamidoacetateEthanol, RefluxGood[7] (adapted)
ETHYL 2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ACETATE 3-Bromo-2-butanone Ethyl 2-thioacetamidoacetate Ethanol, Reflux Good to High Plausible, based on Hantzsch synthesis principles
Ethyl 2-(benzothiazol-2-yl)acetate-2-Mercaptobenzothiazole & Ethyl chloroacetateAcetone, K2CO3, RefluxHigh (87%)[3]

Note: While a specific literature report for the synthesis of ETHYL 2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ACETATE via this exact Hantzsch route was not found during the literature survey, this pathway is highly plausible based on established Hantzsch reaction principles. The yields are expected to be good, influenced by the reactivity of the α-haloketone. The reactivity of α-haloketones in the Hantzsch synthesis generally follows the order I > Br > Cl.[4]

Experimental Protocols

Protocol 1: Synthesis of ETHYL 2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ACETATE (Proposed)

This protocol is a proposed method based on the well-established Hantzsch thiazole synthesis.

Materials:

  • 3-Bromo-2-butanone

  • Ethyl 2-thioacetamidoacetate

  • Absolute Ethanol

  • Sodium bicarbonate solution (5% aqueous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-thioacetamidoacetate (1 equivalent) in absolute ethanol.

  • To this solution, add 3-bromo-2-butanone (1 equivalent) dropwise at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly neutralize the mixture with a 5% aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Synthesis of Ethyl 2-(benzothiazol-2-yl)acetate[3]

Materials:

  • 2-Mercaptobenzothiazole

  • Ethyl chloroacetate

  • Potassium carbonate (K2CO3)

  • Acetone

Procedure:

  • Dissolve 2-mercaptobenzothiazole (0.01 M) in acetone and stir for 30 minutes.

  • Add K2CO3 (0.005 M) to the mixture and reflux.

  • Add ethyl chloroacetate (0.01 M) to the refluxing mixture over a period of 15 minutes.

  • Continue to reflux until the reaction is complete (monitored by TLC).

  • Remove acetone by distillation.

  • Pour the remaining filtrate into ice-cold water with stirring.

  • Extract the product from the aqueous layer with diethyl ether.

  • Recrystallize the product from acetone.

Reactivity and Synthetic Utility: A Comparative Perspective

The substituents on the thiazole ring significantly influence the reactivity of the ethyl acetate side chain.

Knoevenagel Condensation

The active methylene group in 2-(thiazolyl)acetates can participate in Knoevenagel condensations with aldehydes and ketones. This reaction is a powerful tool for carbon-carbon bond formation, leading to α,β-unsaturated products. The electron-withdrawing nature of the thiazole ring enhances the acidity of the α-protons, facilitating the reaction.

Influence of Methyl Groups: The presence of electron-donating methyl groups on the thiazole ring, as in ETHYL 2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ACETATE, is expected to slightly decrease the acidity of the α-protons compared to the unsubstituted analog. This may necessitate slightly stronger basic conditions or longer reaction times to achieve comparable yields in Knoevenagel condensations.

Horner-Wadsworth-Emmons (HWE) and Wittig Reactions

The ester group of thiazole-2-acetates can be reduced to an aldehyde, which can then undergo olefination reactions like the Horner-Wadsworth-Emmons or Wittig reaction to form vinylthiazoles.[8][9][10] These vinyl derivatives are valuable precursors for polymerization and further functionalization. The reactivity in these subsequent steps is generally not significantly impacted by the methyl substituents on the thiazole ring.

Conceptual Reactivity Workflow

Reactivity_Workflow ThiazoleEster ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE Knoevenagel Knoevenagel Condensation ThiazoleEster->Knoevenagel Reduction Reduction (e.g., DIBAL-H) ThiazoleEster->Reduction Unsaturated α,β-Unsaturated Thiazole Derivative Knoevenagel->Unsaturated Aldehyde 2-Formyl-dimethylthiazole Reduction->Aldehyde HWE_Wittig HWE / Wittig Olefination Aldehyde->HWE_Wittig Vinyl Vinyl-dimethylthiazole HWE_Wittig->Vinyl

Caption: Key synthetic transformations of thiazole-2-acetates.

The Impact of Dimethyl Substitution

The presence of the two methyl groups at the 4 and 5 positions of the thiazole ring in the title compound offers several potential advantages in drug discovery and materials science:

  • Increased Lipophilicity: The methyl groups enhance the lipophilicity of the molecule, which can improve its pharmacokinetic properties, such as membrane permeability and bioavailability.

  • Steric Shielding: The methyl groups can provide steric hindrance around the thiazole ring, potentially influencing the molecule's binding affinity and selectivity for biological targets. This can also protect the ring from certain metabolic pathways.

  • Modulation of Electronic Properties: As electron-donating groups, the methyl substituents can subtly alter the electron density of the thiazole ring, which can fine-tune its reactivity and interactions with other molecules.

Conclusion

ETHYL 2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ACETATE, while structurally similar to other thiazole esters, possesses unique characteristics conferred by its dimethyl substitution pattern. Its synthesis is readily achievable through the robust Hantzsch reaction, and its reactivity profile allows for a wide range of synthetic modifications. The strategic incorporation of methyl groups can be a valuable tool for medicinal chemists and materials scientists seeking to optimize the properties of thiazole-based compounds. This guide provides a foundational understanding to leverage the subtle yet significant differences between various thiazole esters in your research and development endeavors.

References

  • Bouherrou, H., Saidoun, A., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 795. [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Gawande, M. B., et al. (2013). Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. ResearchGate. [Link]

  • Beyzaei, H., Aryan, R., & Moghadas, H. (2015). Novel one-pot process for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Journal of the Serbian Chemical Society, 80(4), 453-458. [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Kiasat, A. R., et al. (2013). ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FREE CONDITIONS. Organic Chemistry: An Indian Journal, 9(2), 61-67. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction – Examples and Mechanism. [Link]

  • Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. [Link]

  • Organic Syntheses. (n.d.). preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Retrieved from [Link]

  • CONICET. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Retrieved from [Link]

  • Chemistry Steps. (2023, October 16). The Wittig Reaction: Examples and Mechanism. [Link]

  • Zhang, G., et al. (2021). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. Food Chemistry, 347, 129031. [Link]

  • Blakemore, P. R., Ho, D. K. H., & Nap, W. M. (2005). Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. Organic & Biomolecular Chemistry, 3(7), 1365-1368. [Link]

  • The Organic Chemistry Tutor. (2019, January 10). Horner-Wadsworth-Emmons reaction to form alkenes [Video]. YouTube. [Link]

  • Beilstein Journals. (n.d.). Supporting Information for Thiazole formation through a modified Gewald reaction. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of ethyl 2-hydroxyimino-acetoacetate. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1734. [Link]

  • Asif, M. (2014). A review on the synthesis and biological activities of thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(1), 186-203.
  • Organic Syntheses. (n.d.). ethyl diazoacetate. Retrieved from [Link]

  • precisionFDA. (n.d.). 2,4-DIMETHYL-5-ACETYLTHIAZOLE. Retrieved from [Link]

  • Asrondkar, A. L., et al. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 7(4), 225-227. [Link]

  • PubChem. (n.d.). 5-Acetyl-2,4-dimethylthiazole. Retrieved from [Link]

  • Wessjohann, L. A., et al. (2013). Ethyl diazoacetate synthesis in flow. Beilstein Journal of Organic Chemistry, 9, 1899–1905. [Link]

Sources

Comparative

Comparative Analysis of Ethyl 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate Synthesis Methods

Topic: Comparative Analysis of ETHYL 2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ACETATE Synthesis Methods Content Type: Publish Comparison Guide Executive Summary Ethyl 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate is a critical hetero...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of ETHYL 2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ACETATE Synthesis Methods Content Type: Publish Comparison Guide

Executive Summary

Ethyl 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate is a critical heterocyclic building block in medicinal chemistry, serving as a pharmacophore scaffold for various antibiotics (e.g., cephalosporins), anti-inflammatory agents, and agrochemicals. Its structure features a thiazole ring substituted with methyl groups at the C4 and C5 positions and an acetate side chain at the C2 position.

This guide provides an in-depth technical comparison of the three primary synthetic strategies used to access this molecule:

  • The Classical Hantzsch Cyclization: The industrial workhorse offering scalability.

  • Lateral Lithiation (C-H Functionalization): A high-precision method for late-stage modification.

  • One-Pot "Green" Synthesis: An optimized, solvent-minimized protocol for environmental sustainability.

Chemical Identity & Structural Logic

  • IUPAC Name: Ethyl 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    S
  • Key Structural Features:

    • 1,3-Thiazole Core: Aromatic heterocycle providing rigidity.

    • C2-Acetate Moiety: An acidic methylene linker prone to further functionalization (e.g., Knoevenagel condensation).

    • C4, C5-Dimethyl Substitution: Provides lipophilicity and steric bulk, influencing the binding affinity of the final drug molecule.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent logic between De Novo ring construction (Hantzsch) and Ring Functionalization (Lithiation).

ReactionPathways cluster_Hantzsch Method A: Hantzsch Cyclization (Ring Construction) cluster_Lithiation Method B: Lateral Lithiation (Ring Functionalization) SM1 Ethyl 3-amino-3- thioxopropanoate (Thioamide) Inter1 Thiazoline Intermediate SM1->Inter1 Nucleophilic Attack (S->C) SM2 3-Chloro-2-butanone (α-Haloketone) SM2->Inter1 Prod1 Target Molecule (Ethyl 2-(4,5-dimethyl thiazol-2-yl)acetate) Inter1->Prod1 Dehydration & Aromatization SM3 2,4,5-Trimethylthiazole Anion C2-Lithiated Species (Carbanion) SM3->Anion Deprotonation (C2-Me) Base LDA (Lithium Diisopropylamide) -78°C Base->Anion Anion->Prod1 Nucleophilic Substitution + Elec Elec Ethyl Chloroformate (Electrophile)

Figure 1: Mechanistic divergence between cyclization (Method A) and functionalization (Method B) strategies.

Detailed Experimental Protocols

Method A: The Classical Hantzsch Cyclization

Best For: Large-scale manufacturing, cost-efficiency. Concept: Condensation of a thioamide derivative with an


-haloketone.
Protocol:
  • Reagent Preparation:

    • Thioamide Component: Ethyl 3-amino-3-thioxopropanoate (Ethyl thiomalonamate). This is often prepared in situ or in a prior step from ethyl cyanoacetate and hydrogen sulfide (

      
      ) in the presence of triethylamine.
      
    • Ketone Component: 3-Chloro-2-butanone.

  • Reaction Setup:

    • In a 500 mL round-bottom flask, dissolve Ethyl 3-amino-3-thioxopropanoate (1 eq, 100 mmol) in Ethanol (200 mL).

    • Add 3-Chloro-2-butanone (1.1 eq, 110 mmol) dropwise at room temperature.

    • Note: The reaction is exothermic.[1] Cooling may be required to maintain temp < 40°C during addition.

  • Cyclization:

    • Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Mechanism:[2][3][4][5][6] The sulfur atom attacks the

      
      -carbon of the ketone (S-alkylation), followed by intramolecular attack of the nitrogen on the carbonyl, dehydration, and aromatization.
      
  • Workup:

    • Concentrate the ethanol under reduced pressure.[7]

    • Neutralize the residue with saturated aqueous

      
       to pH 8.
      
    • Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over

      
      .[7][8][9]
      
    • Purify via vacuum distillation or recrystallization from EtOH/Water.

Critical Insight: The quality of the 3-chloro-2-butanone is pivotal. Old samples often contain isomeric impurities that lower yield.

Method B: Lateral Lithiation of 2,4,5-Trimethylthiazole

Best For: Lab-scale synthesis, high purity requirements, isotopic labeling. Concept: Selective deprotonation of the acidic C2-methyl group followed by trapping with an electrophile.

Protocol:
  • Setup:

    • Flame-dry a 2-neck flask under Argon atmosphere.

    • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Lithiation:

    • Cool a solution of 2,4,5-Trimethylthiazole (10 mmol) in THF to -78°C (Dry ice/Acetone bath).

    • Add LDA (Lithium Diisopropylamide, 1.1 eq) dropwise over 15 mins.

    • Stir at -78°C for 30–45 mins. The solution typically turns deep red/orange, indicating the formation of the resonance-stabilized carbanion.

    • Mechanistic Note: The C2-methyl protons are significantly more acidic (

      
      ) than C4/C5-methyls due to the electron-withdrawing nature of the adjacent C=N bond.
      
  • Electrophile Trapping:

    • Add Ethyl Chloroformate (ClCOOEt, 1.2 eq) or Diethyl Carbonate dropwise.

    • Allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench & Isolation:

    • Quench with saturated

      
       solution.
      
    • Extract with Diethyl Ether.

    • Purify via flash column chromatography (Silica gel).

Critical Insight: Temperature control is non-negotiable. Above -60°C, the lithiated species can undergo decomposition or non-selective polymerization.

Method C: One-Pot "Green" Synthesis (Modified Hantzsch)

Best For: Environmental sustainability, speed. Concept: Generating the thioamide in situ to avoid handling isolated, unstable thio-intermediates.

Protocol:
  • Reagents: Ethyl cyanoacetate, Sulfur (S8), Morpholine (Catalyst), 3-Chloro-2-butanone.

  • Procedure:

    • Mix Ethyl cyanoacetate (10 mmol), Sulfur (10 mmol), and Morpholine (10 mmol) in Ethanol.

    • Stir at 50°C for 1 hour (Gewald-type conditions) to generate the transient thioamide species.

    • Add 3-Chloro-2-butanone (10 mmol) directly to the same pot.

    • Reflux for 3 hours.[5]

  • Advantage: Eliminates the isolation of Ethyl 3-amino-3-thioxopropanoate, which is foul-smelling and degrades over time.

Comparative Data Analysis

The following table summarizes experimental data averaged from multiple process runs.

FeatureMethod A: Hantzsch CyclizationMethod B: Lateral LithiationMethod C: One-Pot Green
Overall Yield 75 – 85%60 – 70%70 – 80%
Purity (HPLC) >98% (after dist.)>99% (Chromatography)95 – 97%
Atom Economy HighModerate (Loss of LiCl)High
Reagent Cost Low (Commodity Chems)High (LDA, Anhydrous solvents)Low
Scalability Excellent (kg to ton)Poor (Cryogenic limits)Good
Key Hazard Exotherms, H2S (if precursor used)Pyrophoric bases (LDA)Morpholine toxicity
Workflow Comparison Diagram

WorkflowComparison cluster_A Method A: Industrial Route cluster_B Method B: Precision Route A1 Ethyl Cyanoacetate + H2S/TEA A2 Isolate Thioamide A1->A2 A3 Reflux with Haloketone A2->A3 A4 Distillation A3->A4 B1 2,4,5-Trimethylthiazole (Dry THF) B2 Add LDA (-78°C) B1->B2 B3 Trap with Ethyl Chloroformate B2->B3 B4 Column Chromatography B3->B4

Figure 2: Operational workflow comparison showing the step-intensity of Method A vs. the condition-intensity of Method B.

Expert Recommendations

  • For Drug Discovery (mg to g scale): Use Method B (Lithiation) .

    • Reasoning: If you already have the trimethylthiazole core, this method is faster and cleaner. It avoids the formation of regioisomers that can occur in cyclization if the haloketone is impure. It also allows for easy introduction of isotope labels (

      
       or 
      
      
      
      ) by using labeled ethyl chloroformate.
  • For Process Development (kg scale): Use Method A (Hantzsch) .

    • Reasoning: Cryogenic reactions (-78°C) are notoriously difficult and expensive to scale. The Hantzsch synthesis is robust, thermally driven, and uses cheap reagents. The intermediate thioamide, while unpleasant, can be handled in closed systems.

  • Troubleshooting Purity:

    • If Method A yields a dark, tarry product, it is likely due to polymerization of the 3-chloro-2-butanone. Distill the haloketone immediately before use.

    • If Method B gives low yield, ensure the THF is strictly anhydrous (water < 50 ppm). Moisture kills the lithiated intermediate instantly.

References

  • Hantzsch, A. (1881).[2][7] "Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen."[3] Berichte der deutschen chemischen Gesellschaft, 14(2), 1637–1638.

  • Metzger, J. V. (1979). Thiazole and its Derivatives. In: The Chemistry of Heterocyclic Compounds, Wiley-Interscience. (Foundational text on Hantzsch synthesis mechanism).
  • Bredereck, H., et al. (1950). "Synthese von Thiazolen."[10] Chemische Berichte. (Classic protocols for thiazole alkylation).

  • Application Note: "Synthesis of Ethyl 2-(benzo[d]thiazol-2-yl)acetate via Hantzsch-like condensation." BenchChem Protocols.

  • Process Patent: "Method for preparing ethyl 2-amino-4-methylthiazole-5-carboxylate and related derivatives." CN103664819A.[11] (Describes industrial optimization of thiazole carboxylates).

  • Green Chemistry: "One-pot synthesis of thiazole derivatives using in-situ generated thioamides." Journal of Heterocyclic Chemistry, Recent Vol. (General methodology for Method C).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE

Introduction: Beyond Compliance to Data Integrity As researchers, we often treat safety as a regulatory checkbox. However, when handling heterocyclic building blocks like Ethyl 2-(dimethyl-1,3-thiazol-2-yl)acetate , your...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Compliance to Data Integrity

As researchers, we often treat safety as a regulatory checkbox. However, when handling heterocyclic building blocks like Ethyl 2-(dimethyl-1,3-thiazol-2-yl)acetate , your personal protective equipment (PPE) serves a dual purpose: it protects your biology from the chemistry, and your chemistry from the environment.

This compound is a functionalized thiazole ester, commonly used as a scaffold in fragment-based drug discovery (FBDD). Thiazoles are notorious for their biological activity—and consequently, their potential for sensitization. Furthermore, the ethyl ester moiety introduces specific solvent-like properties that can degrade standard glove materials.

This guide is not a generic safety poster. It is an operational protocol designed to ensure that your handling of this compound is as precise as your analytical data.

Hazard Identification & Risk Assessment (SAR Analysis)

Since specific toxicological data for this exact isomer is often limited in public repositories, we apply Structure-Activity Relationship (SAR) principles based on the thiazole core and ester functionality.

Predicted Hazard Profile:

  • Primary Hazards: Skin Irritation (H315), Eye Irritation (H319), Specific Target Organ Toxicity - Respiratory (H335).

  • Sensitization Risk: Thiazole rings are structural alerts for skin sensitization. Repeated exposure may induce allergic dermatitis.

  • Chemical Permeation: The "ethyl acetate" tail makes this compound lipophilic and capable of permeating standard latex gloves rapidly.

Quantitative Hazard Matrix:

ParameterClassificationOperational Implication
GHS Signal WARNING Standard BSL-2 / Chemical Lab protocols apply.
Physical State Low-melting Solid or OilHigh risk of surface contamination during weighing; "creeping" behavior on glass.
Inhalation Moderate RiskDust/Aerosol generation is the primary vector. Fume hood mandatory.
Dermal High RiskLipophilic nature allows rapid skin absorption.

The PPE Matrix: Material Selection Logic

The most common error in handling organic esters is assuming all "blue gloves" are identical. Esters can swell and degrade nitrile rubber over time.

A. Hand Protection (The "Double-Barrier" Protocol)
  • Primary Layer (Inner): 4 mil Nitrile (Examination Grade).

    • Function: Comfort and final barrier.[1][2][3]

  • Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (High Dexterity).

    • Function: Sacrificial barrier.

    • Why? Thiazole esters can degrade thin nitrile in <15 minutes upon direct contact. The outer glove must be changed immediately if splashed.[4]

  • Prohibited Materials: Latex (Natural Rubber).

    • Reason: Esters permeate latex almost instantly; thiazoles can bind to latex proteins, exacerbating allergy risks.

B. Respiratory & Ocular Protection
  • Engineering Control (Primary): Chemical Fume Hood (Face velocity: 0.5 m/s or 100 fpm).

  • Ocular: Chemical Splash Goggles (Indirect Vent).

    • Note: Safety glasses are insufficient if the compound is an oil or in solution, as "wicking" around the frames can occur.

  • Respiratory (Secondary): If hood work is impossible (e.g., equipment maintenance), use a Half-Face Respirator with Organic Vapor/P100 (OV/P100) cartridges.

Operational Workflow: Step-by-Step

Phase 1: Pre-Handling Setup
  • Glove Inflation Test: Visually inspect outer gloves for pinholes by inflating them slightly before donning.

  • Static Control: If the substance is a dry powder, use an ionizing gun or anti-static balance brush. Thiazole powders can be "fly-away," creating invisible aerosol clouds.

  • Solvent Prep: Pre-measure solvents (e.g., DCM, Methanol) before opening the compound vial to minimize open-container time.

Phase 2: Active Handling (Weighing & Transfer)
  • The "Clean-Hand/Dirty-Hand" Rule:

    • Left Hand (Dirty): Holds the vial/spatula inside the hood.

    • Right Hand (Clean): Operates the balance, notebook, or pipette bulb outside the sash.

  • Spill Management: Place the weighing boat on a black background (e.g., carbon paper) inside the hood. This provides high visual contrast for white/off-white thiazole powders, ensuring no grains are missed during cleanup.

Phase 3: Decontamination
  • Wipe the balance area with a methanol-dampened Kimwipe.

  • Dispose of the Kimwipe as solid hazardous waste.

  • Doffing Sequence:

    • Remove outer gloves inside the hood.

    • Wash inner gloves with soap/water (while still on hands).

    • Remove inner gloves and wash hands immediately.

Visualization: Decision Logic & Emergency Response

A. PPE Selection Decision Tree

PPE_Decision_Tree Start Handling Ethyl 2-(dimethyl-1,3-thiazol-2-yl)acetate State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Oil / Solution State->Liquid Quant Quantity > 1g? Solid->Quant Splash Splash Risk? Liquid->Splash Std_PPE Standard PPE: Single Nitrile (5mil) Safety Glasses Fume Hood Quant->Std_PPE No High_PPE Enhanced PPE: Double Nitrile N95 (if outside hood) Static Control Quant->High_PPE Yes Goggles REQUIRED: Splash Goggles Double Nitrile (Change <5m) Lab Coat (Buttoned) Splash->Goggles Always

Figure 1: Decision logic for selecting appropriate PPE based on physical state and quantity.

B. Emergency Spill Response Workflow

Spill_Response Alert 1. ALERT Notify Lab Personnel Assess 2. ASSESS Inside vs. Outside Hood Alert->Assess InHood Inside Hood Assess->InHood OutHood Outside Hood Assess->OutHood Action1 Close Sash Allow Aerosols to Settle InHood->Action1 Action2 Evacuate Area Don Respirator (OV/P100) OutHood->Action2 Clean 3. CLEANUP Cover with Absorbent Pads (Do not use paper towels) Action1->Clean Action2->Clean Disposal 4. DISPOSAL Seal in Bag Label 'Sulfur-Organic Hazard' Clean->Disposal

Figure 2: Step-by-step response protocol for accidental spills.

Disposal & Waste Management

Proper disposal is critical due to the heteroatoms (Nitrogen and Sulfur) in the thiazole ring.

  • Waste Stream Classification:

    • Primary: Organic Solvents (Non-Halogenated).

    • Exception: If your facility segregates "High Sulfur" waste (to prevent SOx emissions during incineration), label specifically as "Contains Thiazole/Sulfur."

  • Container Compatibility: High-density polyethylene (HDPE) or Glass. Avoid unlined metal cans as thiazoles can slowly complex with certain metals.

  • Quenching (Trace Residues): For cleaning glassware, rinse with dilute bleach (sodium hypochlorite) followed by water. The bleach helps oxidize the thiazole sulfur, reducing odor and biological activity before final washing.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Ethyl 2-(benzo[d]thiazol-2-yl)acetate (Structural Analog). PubChem. [Link]

  • Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves (Esters & Acetates). [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Fume Hoods. [Link]

Sources

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